Mrt-92
Description
Properties
Molecular Formula |
C33H34N4O5 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[N'-[4-methyl-3-[[4-(2-phenylethyl)benzoyl]amino]phenyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C33H34N4O5/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39) |
InChI Key |
TVUOHEUCOWBVRU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of MRT-92: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT-92 is a potent and novel small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including medulloblastoma. This compound exerts its therapeutic effect through the direct antagonism of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR) that acts as the central transducer of the Hh signal. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened
The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and cell differentiation. In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (Ptc) inhibits the activity of Smoothened (Smo), preventing downstream signaling.[1][2] Upon Hh binding to Ptc, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of the Gli family of transcription factors. These transcription factors then translocate to the nucleus to regulate the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.
Dysregulation of the Hh pathway, often through mutations that lead to constitutive Smo activation, is a known driver of tumorigenesis in several cancers.[1][3] Consequently, Smo has emerged as a key therapeutic target for the development of anticancer drugs.
This compound: A Novel Smoothened Antagonist
This compound is an acylguanidine derivative that has been identified as a highly potent antagonist of the Smo receptor.[1][2] Its mechanism of action is distinguished from other Smo inhibitors by its unique binding mode to the 7-transmembrane (7TM) domain of the Smo receptor.
Unique Binding Mode to the Smoothened Receptor
X-ray crystallography studies of human Smo (hSmo) have revealed two distinct binding sites for antagonists within the 7TM domain:
-
Site 1: Located near the extracellular loops, this site is occupied by antagonists such as LY2940680.[2]
-
Site 2: A deeper pocket within the 7TM cavity, which is the binding site for antagonists like SANT-1.[2]
This compound is unique in that it simultaneously occupies both Site 1 and Site 2, effectively filling the entire Smo binding cavity from the extracellular region to the cytoplasmic-proximal subpocket.[1][2] This novel, third type of binding mode is predicted to involve:
-
Aromatic and hydrophobic interactions of the trimethoxyphenyl moiety with the upper extracellular domain (ECD) and extracellular loop 3 (ECL3).[1]
-
A network of hydrogen bonds between the central acylguanidine and amide portions of this compound and polar residues in the upper extracellular part of the cavity.[1]
-
Extensive aromatic and hydrophobic contacts in the deep, narrow, nonpolar part of the cavity.[1]
This extensive interaction with the Smo receptor contributes to the high potency of this compound.
Overcoming Drug Resistance
A significant challenge in cancer therapy with Smo inhibitors is the emergence of drug resistance, often through mutations in the Smo receptor. One such mutation, D473H in human Smo, confers resistance to the clinically approved drug vismodegib (B1684315) (GDC-0449).[1] this compound has been shown to be effective against the D473H Smo mutant, suggesting it may offer a therapeutic advantage in overcoming this form of resistance.[4][5]
Quantitative Pharmacological Data
The potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key pharmacological data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.4 nM | Inhibition of SAG (0.01 µM)-induced proliferation of rat cerebellar granule precursors (GCPs) | [1][2] |
| Kd | 0.3 nM | [3H]this compound binding to human Smo (hSmo) | [1][2] |
Table 1: Potency of this compound in key assays.
| Compound | IC50 (nM) for SAG-induced GCP proliferation |
| This compound | 0.4 |
| GDC-0449 | ~2.8 |
| LDE225 | ~6.0 |
Table 2: Comparative potency of this compound with other Smo antagonists in inhibiting rat GCP proliferation.[6]
Signaling Pathway and Mechanism of Action Visualization
The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of this compound's inhibitory action.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The miR-17∼92 cluster collaborates with the Sonic Hedgehog pathway in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
MRT-92: A Potent Acylguanidine-Based Inhibitor of the Hedgehog Signaling Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MRT-92, a sub-nanomolar antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This compound represents a novel class of Smo inhibitors with a unique binding mechanism, offering potential advantages in overcoming drug resistance observed with other Hedgehog pathway inhibitors. This document details the mechanism of action, quantitative inhibitory data, and key experimental protocols for the evaluation of this compound and similar compounds.
Introduction to the Hedgehog Signaling Pathway and this compound
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma.[4][5] The G protein-coupled receptor (GPCR) Smoothened (Smo) is the primary transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling through the Gli family of transcription factors, ultimately leading to the expression of Hh target genes.
This compound is a potent, small-molecule acylguanidine that functions as a Smo antagonist. It has demonstrated sub-nanomolar antagonist activity in various cell-based assays and effectively inhibits the proliferation of rodent cerebellar granule cells, a hallmark of Hh pathway inhibition.
Mechanism of Action: A Novel Binding Mode
Structural studies of human Smoothened (hSmo) have revealed two distinct binding sites for antagonists within its 7-transmembrane (7TM) domain:
-
Site 1: Located near the extracellular loops, where antagonists like LY2940680 bind.
-
Site 2: A deeper pocket within the 7TM cavity, occupied by molecules such as SANT-1.
This compound is distinguished as a Type 3 antagonist . Molecular docking and site-directed mutagenesis studies have shown that this compound is unique in its ability to simultaneously occupy and block both Site 1 and Site 2. It fills the entire Smo binding cavity, from the upper extracellular region to the lower cytoplasmic-proximal subpocket. This novel mechanism of action may offer advantages in overcoming resistance mutations that can arise with antagonists that only target a single site.
Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory action of this compound.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. babraham.ac.uk [babraham.ac.uk]
An In-depth Technical Guide to the Mrt-92 Smoothened Receptor Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of Mrt-92, a potent antagonist of the Smoothened (Smo) receptor. The information is compiled from key research findings to assist in the fields of oncology, developmental biology, and drug discovery.
Introduction to this compound and the Smoothened Receptor
This compound is a synthetic acylguanidine compound identified as a subnanomolar antagonist of the Smoothened (Smo) receptor.[1][2] Smo is a class F G protein-coupled receptor (GPCR) that acts as the primary signal transducer for the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[3] this compound represents a significant tool for studying Hh pathway inhibition and a potential therapeutic agent.
The this compound Binding Site on the Smoothened Receptor
This compound targets the seven-transmembrane (7TM) domain of the human Smoothened (hSmo) receptor. Structural and molecular docking studies have revealed that this compound possesses a unique binding mode compared to other Smo antagonists.
The binding cavity within the 7TM domain of Smo is long and narrow and has been characterized as having two main interaction sites:
-
Site 1: Located more towards the extracellular loops. This site is occupied by antagonists like LY2940680.
-
Site 2: Situated deeper within the 7TM cavity. This site is the primary binding location for antagonists such as SANT-1.
This compound is classified as a third type of Smo antagonist because it is capable of simultaneously occupying both Site 1 and Site 2. This extensive interaction allows this compound to entirely fill the Smo binding cavity, from the upper extracellular region to the lower cytoplasmic-proximal subpocket. This unique binding mode is believed to contribute to its high potency and its ability to overcome certain drug resistance mutations, such as D473H, where other antagonists lose efficacy.
Molecular docking studies predict three primary anchoring areas for this compound within the Smo 7TM cavity:
-
Upper Extracellular Domain: Aromatic and hydrophobic interactions between the trimethoxyphenyl moiety of this compound and residues L221 and F484 in the extracellular loops.
-
Central Polar Region: A network of hydrogen bonds formed between the acylguanidine and amide groups of this compound and polar residues N219, D384, Y394, and E518.
-
Deep Nonpolar Cavity: Extensive aromatic and hydrophobic contacts in the deeper part of the binding pocket.
Quantitative Binding and Activity Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional activity data for this compound and compares it with other known Smo antagonists.
| Ligand | Binding Affinity (hSmo) | Assay Type |
| This compound | Kd = 0.3 nM | Radioligand Binding Assay ([3H]this compound) |
| This compound | Ki = 0.7 nM | Competitive Binding Assay |
| Compound | IC50 (SAG-induced GCP proliferation) | IC50 (ShhN-induced Gli-luciferase) | IC50 (SAG-induced AP response) |
| This compound | 0.4 nM | 2.8 nM | 5.6 nM |
| MRT-83 | - | - | - |
| GDC-0449 (Vismodegib) | 7-15 times less potent than this compound | - | - |
| LDE225 (Sonidegib) | 7-15 times less potent than this compound | - | - |
Data compiled from multiple sources.
Mechanism of Action: Hedgehog Pathway Inhibition
This compound functions as a potent antagonist of the Hedgehog signaling pathway by directly inhibiting the Smoothened receptor.
Hedgehog Signaling Pathway Overview
In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the Patched (PTCH1) receptor inhibits Smoothened, preventing its localization to the primary cilium. This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLI-R), which in turn keeps Hh target gene expression off. When a Hedgehog ligand binds to PTCH1, the inhibition on Smo is relieved. Active Smo translocates to the primary cilium and promotes the conversion of GLI proteins into their activator forms (GLI-A), which then enter the nucleus and induce the transcription of Hh target genes.
This compound's Role in Pathway Inhibition
This compound exerts its antagonistic effect by binding to Smo and preventing its agonist-induced trafficking to the primary cilium. This is a crucial step in the activation of the Hh pathway. By locking Smo in an inactive conformation, this compound effectively blocks the downstream signaling cascade, preventing the formation of GLI activators and thereby inhibiting the transcription of Hh target genes. This ultimately leads to the suppression of Hh-driven cellular processes, such as the proliferation of cerebellar granule progenitor cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the Smoothened receptor.
Radioligand Binding Assay for Kd Determination
Objective: To determine the equilibrium dissociation constant (Kd) of [3H]this compound for the human Smoothened receptor.
Materials:
-
HEK293 cells stably expressing hSmo.
-
[3H]this compound (radioligand).
-
Unlabeled this compound (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Cell Membrane Preparation: Culture HEK-hSmo cells to confluency. Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).
-
Total Binding: Add increasing concentrations of [3H]this compound.
-
Non-specific Binding: In a parallel set of wells, add the same increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the receptors.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each concentration. Plot specific binding versus the concentration of [3H]this compound and fit the data to a one-site saturation binding model using non-linear regression to determine the Kd and Bmax.
Gli-Luciferase Reporter Assay for IC50 Determination
Objective: To measure the functional potency (IC50) of this compound in inhibiting Hedgehog pathway activation.
Materials:
-
Shh-light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
-
Sonic Hedgehog N-terminal signaling domain (ShhN) or a Smo agonist like SAG.
-
This compound at various concentrations.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Plating: Plate Shh-light II cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a fixed concentration of the Hh pathway agonist (e.g., 5 nM ShhN) and a serial dilution of this compound. Include control wells with agonist only (maximal stimulation) and vehicle only (basal activity).
-
Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 40-48 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit.
-
Luciferase Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in each well using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a highly potent Smoothened antagonist with a unique binding mechanism that involves the simultaneous occupation of two known ligand-binding sites within the receptor's 7TM domain. Its subnanomolar affinity and functional inhibition of the Hedgehog signaling pathway make it a valuable research tool and a promising candidate for the development of novel anticancer therapeutics, particularly for Hh-driven malignancies and in overcoming acquired resistance to other Smo inhibitors. The data and protocols presented in this guide offer a technical foundation for professionals engaged in research and development in this area.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Mrt-92: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Potent Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mrt-92, a sub-nanomolar antagonist of the Smoothened (Smo) receptor. This compound represents a significant advancement in the development of Hedgehog (Hh) signaling pathway inhibitors, offering high potency and a unique binding mechanism that overcomes certain forms of drug resistance. This document details the discovery of this compound, its biological activity, and the experimental protocols used for its characterization.
Discovery and Synthesis
This compound was developed as a potent antagonist of the Smoothened receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] The discovery of this compound stemmed from the optimization of a preceding compound, MRT-83, which is an acylguanidine derivative.[1] The synthetic strategy involved the extension of the biaryl moieties of MRT-83 to enhance its interaction with the Smo receptor.[1][3]
While the specific, step-by-step synthesis protocol for this compound is not publicly available in the cited literature, it is stated to be available upon request from the authors of the primary study. The development of this compound from MRT-83 suggests a synthetic approach focused on modifying the biaryl portion of the molecule to improve its binding affinity and efficacy.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound functions as a potent antagonist of the Smoothened receptor, a class F G protein-coupled receptor (GPCR) that is central to the Hedgehog signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation in adult tissues is implicated in the formation of various cancers, including medulloblastoma.
The binding of this compound to Smo is unique among known antagonists. Structural studies of the human Smoothened receptor (hSmo) have revealed two distinct binding sites for antagonists within its 7-transmembrane (7TM) domain: a site near the extracellular loops (site 1) and a deeper site within the 7TM cavity (site 2). Molecular docking and site-directed mutagenesis studies have shown that this compound is a "type 3" antagonist, meaning it is long enough to occupy both site 1 and site 2 simultaneously, effectively filling the entire Smo binding cavity. This comprehensive binding is believed to contribute to its high potency and its ability to inhibit Smo mutants that are resistant to other antagonists, such as the D473H mutation.
A key step in the activation of the Hh pathway is the translocation of Smo to the primary cilium. This compound has been shown to block the accumulation of Smo in the primary cilium that is induced by Smo agonists like SAG. By preventing this crucial step, this compound effectively shuts down the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.
Quantitative Biological Activity
This compound exhibits potent sub-nanomolar antagonist activity against the Smoothened receptor in various cell-based assays. Its efficacy has been compared to other known Smo antagonists, such as GDC-0449 and LDE225.
| Assay | Cell Line/System | Agonist | IC50 (nM) | Reference |
| Cerebellar Granule Progenitor (GCP) Proliferation | Rat GCPs | SAG (0.01 µM) | 0.4 | |
| C3H10T1/2 Cell Differentiation (Alkaline Phosphatase Assay) | C3H10T1/2 | SAG (0.1 µM) | 5.6 | |
| C3H10T1/2 Cell Differentiation (Alkaline Phosphatase Assay) | C3H10T1/2 | GSA-10 (1 µM) | 1000 |
| Binding Assay | System | Kd (nM) | Reference |
| Radioligand Binding ([3H]this compound) | hSmo | 0.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cerebellar Granule Progenitor (GCP) Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the ability of this compound to inhibit the proliferation of GCPs induced by a Smo agonist.
Methodology:
-
Isolation of GCPs: Cerebellar granule cell precursors are isolated from post-natal mouse or rat cerebella.
-
Cell Culture: GCPs are cultured in a suitable medium.
-
Treatment: Cells are treated with a Smo agonist (e.g., SAG at 0.01 µM) to induce proliferation, in the presence of varying concentrations of this compound or other antagonists.
-
[3H]Thymidine Incorporation: After an appropriate incubation period, [3H]thymidine is added to the culture medium. Proliferating cells incorporate the radiolabeled thymidine (B127349) into their newly synthesized DNA.
-
Harvesting and Measurement: Cells are harvested, and the DNA is isolated. The amount of incorporated [3H]thymidine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of this compound, and the IC50 value is determined.
C3H10T1/2 Mesenchymal Progenitor Cell Differentiation Assay
This assay assesses the ability of this compound to block the differentiation of mesenchymal progenitor cells into osteoblasts, a process induced by Smo agonists.
Methodology:
-
Cell Culture: C3H10T1/2 cells are cultured in a suitable growth medium.
-
Treatment: Cells are treated with a Smo agonist (e.g., SAG at 0.1 µM or GSA-10 at 1 µM) to induce differentiation, in the presence of varying concentrations of this compound.
-
Incubation: The cells are incubated for several days (e.g., 6 days) to allow for differentiation.
-
Alkaline Phosphatase (AP) Assay: Differentiated osteoblasts exhibit increased alkaline phosphatase activity. The cells are lysed, and AP activity is measured using a colorimetric or fluorometric substrate.
-
Data Analysis: The inhibition of the AP response is calculated for each concentration of this compound, and the IC50 value is determined.
Ciliary Smoothened Accumulation Assay
This immunofluorescence-based assay visualizes the effect of this compound on the translocation of Smo to the primary cilium.
Methodology:
-
Cell Culture: NIH3T3 cells are cultured on coverslips or in imaging-compatible plates.
-
Treatment: Cells are treated with a Smo agonist (e.g., SAG at 1 µM for 18 hours) to induce Smo accumulation in the primary cilium, with or without this compound (e.g., at 0.3 µM). Control groups with vehicle (DMSO) and this compound alone are also included.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Cells are incubated with primary antibodies against Smo and a primary cilium marker (e.g., acetylated tubulin).
-
Cells are then incubated with fluorescently labeled secondary antibodies.
-
-
Microscopy: The localization of Smo and the primary cilium marker is visualized using fluorescence microscopy.
-
Analysis: The colocalization of the Smo signal with the primary cilium marker is assessed to determine the extent of Smo accumulation.
Conclusion
This compound is a highly potent and promising Smoothened antagonist with a unique mechanism of action that involves binding to and occupying the entire known antagonist-binding cavity of the receptor. Its sub-nanomolar efficacy in inhibiting key cellular processes driven by the Hedgehog signaling pathway, and its ability to overcome certain drug-resistance mutations, position it as a valuable tool for research and a potential candidate for the development of new anticancer therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel Smoothened inhibitors.
References
- 1. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
Mrt-92: A Potent Antagonist of the Canonical Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Mrt-92, a potent and novel antagonist of the canonical Hedgehog (Hh) signaling pathway. It details the mechanism of action, quantitative efficacy, and the experimental basis for its characterization, tailored for researchers, scientists, and professionals in drug development.
Introduction to Canonical Hedgehog Signaling and this compound
The canonical Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[3][4] The central transducer of this pathway is the G protein-coupled receptor (GPCR), Smoothened (Smo).[1][5] In the absence of Hh ligands, the Patched (Ptc) receptor inhibits Smo activity.[1][2] Binding of an Hh ligand to Ptc alleviates this inhibition, leading to the accumulation of Smo in the primary cilium.[1][2] This initiates a signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes.[2]
This compound is a novel acylguanidine derivative that acts as a potent Smoothened antagonist.[1][5] It exhibits subnanomolar activity in various cell-based assays and represents a significant tool for studying Hh signaling and a potential therapeutic agent for Hh-driven cancers.[1][5]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the canonical Hh pathway by directly binding to the Smoothened receptor.[1][5] Its mechanism is distinct from other Smo antagonists, classifying it as a third type of inhibitor.[1]
Binding to Smoothened:
X-ray crystallography and molecular docking studies have revealed that the seven-transmembrane (7TM) domain of human Smo (hSmo) contains a long, narrow cavity where antagonists bind.[1][5] These antagonists are generally classified into two types:
-
Type 1 Antagonists: Bind primarily to the extracellular loops of the 7TM domain (e.g., LY2940680).[1][5]
-
Type 2 Antagonists: Penetrate deeper into the 7TM cavity (e.g., SANT-1).[1][5]
This compound is unique in that it occupies the entire transmembrane cavity of the Smo receptor, from the upper extracellular region to the lower cytoplasmic-proximal subpocket.[1] This means it simultaneously engages with both the site 1 and site 2 binding regions.[1][5][6] This comprehensive binding mode is believed to contribute to its high potency.[1]
Functional Consequences of Binding:
By binding to Smo, this compound effectively blocks its function. One of the key initial steps in Hh pathway activation is the translocation of Smo to the primary cilium.[1][2] this compound has been shown to inhibit the trafficking of endogenous Smo to the primary cilium in NIH3T3 cells.[1] This prevention of Smo accumulation at the primary cilium is a critical step in its antagonistic activity, as it halts the downstream signaling cascade.
Furthermore, this compound has demonstrated efficacy against a Smo mutation (D473H in hSmo) that confers resistance to other Smo inhibitors like GDC-0449 (Vismodegib) and LDE225 (Sonidegib).[1] This suggests that this compound's unique binding mode may offer an advantage in overcoming certain forms of drug resistance.[6]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various assays. The following tables summarize the key findings.
| Assay | Cell Line/System | Parameter | Value | Reference |
| Gli-Luciferase Reporter Assay | Shh-light2 (NIH3T3) | IC50 | 2.8 nM | [1] |
| Cerebellar Granule Cell Proliferation | Rat Cerebellar GCPs | IC50 | 0.4 nM | [1][5] |
| Radioligand Binding Assay | hSmo | Kd | 0.3 nM | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
Gli-Dependent Luciferase Reporter Assay
This assay is used to quantify the activity of the Hh pathway by measuring the transcriptional activity of Gli.
-
Cell Line: Shh-light2 cells, which are NIH3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter gene.
-
Protocol:
-
Seed Shh-light2 cells in appropriate culture plates.
-
Induce Hh pathway activation with a known agonist, such as 5 nM ShhN (the N-terminal signaling domain of Sonic Hedgehog).
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 40 hours).
-
Lyse the cells and measure the firefly luciferase activity using a luminometer.
-
A control plasmid, such as pRL-TK expressing Renilla luciferase, can be co-transfected to normalize for transfection efficiency and cell viability.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cerebellar Granule Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of primary cells that are responsive to Hh signaling.
-
Cells: Primary rodent cerebellar granule cells (GCPs).
-
Protocol:
-
Isolate GCPs from the cerebella of young rodents (e.g., rat pups).
-
Culture the GCPs in a suitable medium.
-
Induce proliferation by activating the Hh pathway with a Smo agonist, such as SAG (Smoothened Agonist) at a concentration of 0.01 µM.
-
Treat the cells with increasing concentrations of this compound.
-
After an incubation period, assess cell proliferation using a suitable method, such as measuring the incorporation of a labeled nucleotide (e.g., [3H]thymidine) or a colorimetric assay that measures metabolic activity (e.g., MTT or WST-1 assay).
-
Express the results as a percentage of the maximal response induced by the agonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
Radioligand Binding Assay
This assay directly measures the binding affinity of this compound to the Smoothened receptor.
-
Reagents:
-
Membranes prepared from cells overexpressing human Smoothened (hSmo).
-
Radiolabeled this compound, such as [3H]this compound.
-
Unlabeled this compound for competition studies.
-
-
Protocol:
-
Incubate the hSmo-containing membranes with a fixed concentration of [3H]this compound.
-
For competition binding, include increasing concentrations of unlabeled this compound in the incubation mixture.
-
Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The dissociation constant (Kd) can be determined from saturation binding experiments, while the inhibition constant (Ki) can be calculated from competition binding data.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Workflow for assessing this compound activity using a Gli-luciferase reporter assay.
Caption: Logical flow of this compound's mechanism of action, from binding to downstream effects.
Conclusion
This compound is a highly potent Smoothened antagonist with a unique binding mode that distinguishes it from other inhibitors. Its ability to occupy the entire 7TM cavity of Smo translates to subnanomolar efficacy in blocking the canonical Hedgehog signaling pathway. The detailed experimental data and protocols provided herein offer a solid foundation for further investigation into the therapeutic potential of this compound and for its use as a chemical probe to dissect the intricacies of Hedgehog signaling. Its activity against a clinically relevant resistance mutation warrants further exploration in the context of overcoming therapeutic resistance in Hh-driven malignancies.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway and cancer: A new area (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) [mdpi.com]
- 5. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MRT-92: A Novel Antagonist of the Hedgehog Signaling Pathway for GLI Transcription Factor Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.[2][3] The final effectors of the Hh pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, GLI3), which, upon activation, translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival.[1] MRT-92 is a potent, novel small molecule inhibitor that targets the Hh pathway upstream of GLI, offering a unique mechanism to suppress its oncogenic activity.
Core Mechanism of Action: Inhibition of Smoothened (SMO)
This compound functions as a powerful antagonist of the Smoothened (SMO) receptor, a class F G protein-coupled receptor (GPCR) that acts as the central transducer of the Hh signal.[4][5] In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) tonically inhibits SMO, preventing its localization to the primary cilium. This leads to the proteolytic processing of GLI proteins into their repressor forms. When a Hh ligand binds to PTCH1, its inhibition of SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents GLI processing and promotes the formation of GLI activator forms, which drive target gene transcription.[6]
This compound directly binds to and inhibits SMO, effectively locking the pathway in an "off" state, even in the presence of activating ligands or mutations.[4] This prevents the accumulation of SMO in the primary cilium and consequently blocks the activation of GLI transcription factors.[4][7]
A Unique Binding Mode
Structural studies of human SMO (hSmo) have identified two main binding sites for antagonists within its 7-transmembrane (7TM) domain.[4][5]
-
Site 1: Located near the extracellular loops (e.g., for LY2940680).
-
Site 2: A deeper pocket within the 7TM cavity (e.g., for SANT-1).
This compound represents a third, distinct class of SMO antagonist.[4][5] Guided by molecular docking and mutagenesis, studies confirm that this compound is a unique acylguanidine derivative that simultaneously occupies and fills the entire SMO binding cavity, bridging both Site 1 and Site 2.[4][5][8] This comprehensive binding is believed to contribute to its high potency and its ability to inhibit vismodegib-resistant SMO mutants, such as D473H.[2][8]
Quantitative Data Presentation
This compound exhibits sub-nanomolar antagonist activity across multiple Hh pathway-dependent assays, demonstrating significantly higher potency than other well-characterized SMO inhibitors.[4]
Table 1: Inhibitory Potency (IC₅₀) of this compound in Cell-Based Assays
| Assay Description | Cell Line / System | Activating Agent | IC₅₀ (nM) | Reference |
| Cerebellar Granule Cell Proliferation | Primary Rat GCPs | SAG (10 nM) | 0.4 | [4][5] |
| Gli-Luciferase Reporter Activity | Shh-light2 (NIH3T3) | ShhN (5 nM) | 2.8 | [4] |
| Alkaline Phosphatase Activity | C3H10T1/2 Cells | SAG (100 nM) | 2.8 | [4] |
| Alkaline Phosphatase Activity | C3H10T1/2 Cells | GSA-10 (1 µM) | ~1000 | [9] |
GCPs: Granule Cell Precursors; SAG: Smoothened Agonist
Table 2: Comparative Potency and Binding Affinity
| Compound | IC₅₀ in GCP Assay (nM) | Binding Affinity (Kd or Ki, nM) | Target | Reference |
| This compound | 0.4 | Kd = 0.3, Ki = 0.7 | hSmo | [4][5][10] |
| GDC-0449 (Vismodegib) | ~3.0 | - | hSmo | [4] |
| LDE225 (Sonidegib) | ~2.8 | - | hSmo | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used to characterize this compound.
Gli-Dependent Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of GLI factors.
-
Objective: To determine the IC₅₀ of this compound in inhibiting ligand-induced GLI-dependent transcription.
-
Cell Line: Shh-light2 cells, which are NIH3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter construct.
-
Workflow:
Fig 3. Workflow for the Gli-Luciferase Reporter Assay. -
Procedure Details: Cells are incubated with the Sonic Hedgehog N-terminal signaling domain (ShhN) to activate the pathway, alongside a serial dilution of the inhibitor (this compound). The resulting luminescence is inversely proportional to the inhibitory activity of the compound.[9]
Cerebellar Granule Cell (GCP) Proliferation Assay
A primary cell assay that serves as a hallmark for SMO antagonist activity.[4]
-
Objective: To measure the inhibition of Hh-induced proliferation in primary neurons.
-
Cell System: Primary cultures of cerebellar granule cells isolated from rat pups.
-
Methodology:
-
Cell Isolation: GCPs are isolated and purified from early postnatal rat cerebella.
-
Treatment: Cells are treated with a Smoothened agonist (SAG) to induce proliferation, along with varying concentrations of this compound.
-
Proliferation Measurement: Proliferation is assessed by measuring the incorporation of [³H]thymidine into newly synthesized DNA over a set period.
-
Analysis: Radioactivity is measured using a scintillation counter. The reduction in [³H]thymidine incorporation relative to the SAG-only control indicates the inhibitory potency of this compound.[4]
-
SMO Trafficking and Ciliary Accumulation Assay
This assay visually confirms the mechanism of action by observing SMO localization.
-
Objective: To determine if this compound blocks the agonist-induced translocation of SMO to the primary cilium.
-
Cell Line: NIH3T3 cells.
-
Methodology:
-
Cell Culture: Cells are grown on coverslips and serum-starved to induce ciliogenesis.
-
Treatment: Cells are treated with an agonist (e.g., SAG) with or without this compound for approximately 18 hours. A DMSO vehicle is used as a negative control.[4]
-
Immunofluorescence: Cells are fixed and stained with antibodies against SMO and a primary cilium marker (e.g., acetylated tubulin).
-
Microscopy: Cells are imaged using fluorescence microscopy. Co-localization of the SMO signal with the ciliary marker is quantified. In untreated cells, SMO is absent from the cilium, whereas SAG treatment induces strong SMO accumulation. Co-treatment with this compound is expected to block this accumulation.[4]
-
Medulloblastoma Cell Metabolic Activity Assay
This assay assesses the effect of this compound on cancer cells with a genetically activated Hh pathway.
-
Objective: To measure the anti-proliferative effect of this compound on Hh-dependent tumor cells.
-
Cell System: Medulloblastoma cells from Ptc+/– mice, which have a constitutively active Hh pathway.[7]
-
Methodology:
-
Treatment: Ptc+/– medulloblastoma cells are incubated with this compound (e.g., 0.3 µM) or other inhibitors for 48 hours.[7]
-
Metabolic Assay: A reagent such as MTT or WST-1 is added to the culture. The conversion of this reagent into a colored formazan (B1609692) product by metabolically active cells is measured spectrophotometrically.
-
Analysis: A reduction in metabolic activity serves as an index of decreased cell proliferation and/or viability, indicating the efficacy of the inhibitor.[7]
-
References
- 1. What are GLI1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Smoothened Inhibitors to Block the Sonic Hedgehog Signaling for Cancer Treatment – American Journal of Student Research [ajosr.org]
- 4. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Mrt-92: A Potent Antagonist of the Hedgehog Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mrt-92 is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial during embryonic development and for adult tissue homeostasis.[3] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma and basal cell carcinoma, making it a prime target for therapeutic intervention.[3][4] this compound, an acylguanidine derivative, demonstrates subnanomolar antagonist activity against Smo and has shown efficacy in preclinical cancer models. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, and experimental characterization of this compound.
Biochemical Properties of this compound
This compound exhibits high-potency inhibition of the Hedgehog signaling pathway through direct interaction with the Smoothened receptor. Its inhibitory activity has been quantified across various cell-based and biochemical assays.
| Parameter | Value | Cell Line/System | Assay Description | Reference |
| IC50 | 0.4 nM | Rodent Cerebellar Granule Cells | Inhibition of Hh pathway-induced cell proliferation. | |
| 6 nM | Not specified | Inhibition of Hedgehog signaling. | ||
| 8.4 nM | HEK-hSMO cells | BODIPY-cyclopamine binding assay. | ||
| 0.006 µM (6 nM) | C3H10T1/2 cells | Inhibition of SAG (0.1 µM)-induced differentiation. | ||
| 1 µM | C3H10T1/2 cells | Inhibition of GSA-10 (1 µM)-induced differentiation. | ||
| 5.6 nM | C3H10T1/2 cells | Inhibition of SAG-induced alkaline phosphatase (AP) response. | ||
| Kd | 0.3 nM | hSmo | Radioligand binding assay using [3H]this compound. | |
| Ki | 0.7 nM | WT and D473H Smo | Radioligand binding assay. |
Mechanism of Action
This compound functions as a direct antagonist of the Smoothened receptor, a class F G protein-coupled receptor (GPCR). In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo by Ptch. This allows Smo to translocate to the primary cilium, initiating a downstream signaling cascade that leads to the activation and nuclear translocation of Gli transcription factors, ultimately resulting in the expression of Hh target genes that regulate cell proliferation and differentiation.
This compound exerts its inhibitory effect by binding to the 7-transmembrane (7TM) domain of Smo. Molecular docking and mutagenesis studies have revealed that this compound has a unique binding mode, occupying the entire transmembrane cavity of the Smo receptor, bridging two distinct antagonist binding sites (site 1 and site 2). This comprehensive binding allows this compound to effectively block the conformational changes in Smo that are necessary for its activation and downstream signaling. A key consequence of this compound binding is the inhibition of Smo accumulation in the primary cilium, a critical step for Hh pathway activation. Notably, this compound retains its high potency against the vismodegib-resistant D473H Smo mutant, suggesting it may overcome certain forms of clinical resistance. In some cancer cell types, such as cholangiocarcinoma, this compound has been shown to induce DNA damage and G2/M cell cycle arrest.
Hedgehog Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the Hedgehog signaling pathway by directly antagonizing the SMO receptor.
Experimental Protocols
The characterization of this compound involves a variety of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
Cell-Based Hedgehog Pathway Reporter Assay
This assay quantifies the ability of this compound to inhibit Hh pathway activation, typically induced by a Smo agonist like SAG or by the ligand ShhN.
Methodology:
-
Cell Culture: Shh-light2 cells, which contain a Gli-dependent firefly luciferase reporter construct, are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with a constant concentration of a Hh pathway activator (e.g., 5 nM ShhN) and varying concentrations of this compound. Control wells receive the activator and vehicle (DMSO).
-
Incubation: The plates are incubated for 40-48 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a plate reader.
-
Data Analysis: Luminescence values are normalized to a control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Smoothened Ciliary Accumulation Assay
This immunofluorescence-based assay visually determines if this compound can block the agonist-induced translocation of Smo to the primary cilium.
Methodology:
-
Cell Culture and Plating: NIH3T3 cells are cultured on glass coverslips in multi-well plates.
-
Treatment: Cells are treated with a Smo agonist (e.g., 1 µM SAG) in the presence or absence of this compound for 18 hours. Control cells are treated with vehicle (DMSO).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with primary antibodies against Smo and a primary cilium marker (e.g., acetylated tubulin). Following washes, fluorescently labeled secondary antibodies are applied.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
Analysis: The co-localization of Smo and the ciliary marker is quantified to assess the extent of Smo accumulation in the primary cilium in the different treatment conditions.
Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of this compound to the Smoothened receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human Smo (hSmo).
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand, such as [3H]this compound, in a binding buffer.
-
Competition Assay: To determine the Ki, competition binding experiments are performed where increasing concentrations of unlabeled this compound are added to compete with a fixed concentration of the radioligand.
-
Separation and Scintillation Counting: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for this compound are determined by analyzing the binding data using appropriate software.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for characterizing the biochemical properties of this compound.
Conclusion
This compound is a highly potent Smoothened antagonist with a distinct mechanism of action that involves binding to the entire transmembrane cavity of the receptor. Its subnanomolar inhibitory activity and its efficacy against a clinically relevant resistance mutation make it a valuable tool for research into Hedgehog signaling and a promising candidate for further drug development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel modulators of this critical signaling pathway.
References
Unveiling the Target: A Technical Guide to the Validation of MRT-92 in Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target validation of MRT-92, a potent small molecule inhibitor with significant implications for cancer therapy. Through a comprehensive review of preclinical data, this document elucidates the mechanism of action, delineates the signaling pathways involved, and provides a methodological framework for the key experiments that have successfully validated its primary molecular target.
Executive Summary
This compound has been conclusively identified as a potent and selective antagonist of the Smoothened (Smo) receptor, a critical transducer of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is a known driver in various malignancies, making Smo an attractive therapeutic target.[1][2] this compound distinguishes itself by interacting with both extracellular and transmembrane domains of Smo, offering a potential advantage in overcoming resistance mechanisms observed with other Smo inhibitors. This guide will systematically present the evidence supporting Smo as the direct target of this compound and the subsequent anti-cancer effects.
It is important to note that while the user's query mentioned GSPT1, the available scientific literature consistently identifies Smoothened as the target of this compound. There are other compounds in development, such as MRT-2359, which are GSPT1 degraders. This guide will focus on the validated target of this compound, which is Smoothened.
Quantitative Analysis of this compound Activity
The potency of this compound against its target, Smo, has been quantified across various assays. The following table summarizes the key quantitative data, providing a clear comparison of its inhibitory activities.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.4 nM | Inhibition of SAG-induced rodent cerebellar granule cell proliferation | |
| Kd | 0.3 nM | Binding affinity to human Smo (hSmo) using [3H]this compound | |
| IC50 | 2.8 nM | Competitive blockade of SAG-induced alkaline phosphatase activity in C3H10T1/2 cells | |
| IC50 | 8.4 nM | BODIPY-cyclopamine binding assay in HEK-hSMO cells |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the Smoothened receptor within the Hedgehog signaling pathway. The following diagram illustrates this pathway and the specific point of intervention by this compound.
Caption: Hedgehog signaling pathway and this compound's inhibitory action on Smoothened.
In the absence of the Hedgehog ligand, the PTCH1 receptor inhibits Smo, leading to the cleavage of GLI transcription factors into their repressor forms. Upon Hh binding to PTCH1, this inhibition is relieved, allowing Smo to become active and signal downstream to activate GLI transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival. This compound directly binds to and inhibits Smo, thereby blocking the entire downstream signaling cascade, even in the presence of Hh ligands.
Experimental Protocols for Target Validation
The validation of Smo as the direct target of this compound has been accomplished through a series of well-established experimental protocols. The following provides an overview of the methodologies employed.
Cellular Proliferation Assays
-
Principle: To determine the functional consequence of Smo inhibition by this compound on cancer cell proliferation, particularly in Hh-dependent cancer models.
-
Methodology:
-
Cell Culture: Rodent cerebellar granule precursor (GCP) cells or Hh-dependent medulloblastoma cells are cultured in appropriate media.
-
Stimulation: Cell proliferation is induced by the addition of a Smo agonist, such as SAG (Smoothened Agonist).
-
Treatment: Cells are treated with a dose range of this compound.
-
Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of [3H]thymidine or using colorimetric assays such as MTT or WST-1 after a defined incubation period (e.g., 48 hours).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proliferation inhibition against the log concentration of this compound.
-
Gli-Dependent Luciferase Reporter Assay
-
Principle: To quantify the inhibition of Hh pathway signaling at the level of the downstream GLI transcription factors.
-
Methodology:
-
Cell Line: A stable cell line (e.g., Shh-light2 cells) containing a GLI-responsive firefly luciferase reporter construct is used.
-
Pathway Activation: The Hh pathway is activated using ShhN (the N-terminal signaling domain of Sonic Hedgehog).
-
Treatment: Cells are co-treated with ShhN and varying concentrations of this compound.
-
Luciferase Measurement: After incubation (e.g., 40 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value is determined by measuring the reduction in luciferase activity as a function of this compound concentration.
-
Radioligand Binding Assay
-
Principle: To directly demonstrate the binding of this compound to the Smoothened receptor and to determine its binding affinity (Kd).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human Smoothened (hSmo).
-
Radioligand: A tritiated form of this compound ([3H]this compound) is used.
-
Binding Reaction: The cell membranes are incubated with increasing concentrations of [3H]this compound in the presence or absence of a high concentration of a non-labeled competitor to determine specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to calculate the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
The following diagram illustrates a typical workflow for a competitive binding assay, a variation of the radioligand binding assay used to determine the IC50 of a non-labeled compound.
Caption: Workflow for a competitive radioligand binding assay to validate target engagement.
Conclusion
The comprehensive data from cellular proliferation assays, reporter gene assays, and direct binding studies provide unequivocal evidence for the validation of Smoothened as the primary and direct target of this compound in cancer. The sub-nanomolar potency and the unique binding mode of this compound underscore its potential as a valuable therapeutic agent for the treatment of Hedgehog-driven malignancies. This guide provides the foundational knowledge and methodological insights necessary for researchers and drug developers to further explore and leverage the therapeutic potential of this compound.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Unraveling the Pharmacophore of Mrt-92: A Deep Dive into a Potent Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacophore of Mrt-92, a sub-nanomolar antagonist of the Smoothened (Smo) receptor. By uniquely occupying the entire transmembrane cavity of Smo, this compound presents a significant development in the quest for effective therapeutics targeting the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. This document details the molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate the mechanism of action of this compound.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. The G protein-coupled receptor (GPCR), Smoothened (Smo), is the primary transducer of the Hh signal. Consequently, Smo has emerged as a key target for anticancer drug development.[1][2]
This compound is a novel, potent, and selective acylguanidine inhibitor of the Smoothened receptor.[3] It distinguishes itself from other Smo antagonists by its unique binding mode, which involves the simultaneous occupation of two distinct binding sites within the 7-transmembrane (7TM) domain of Smo.[1][2] This comprehensive engagement with the receptor's binding cavity contributes to its high potency and its ability to overcome certain drug-resistance mutations.
The Pharmacophore of this compound
The pharmacophore of this compound is defined by the spatial arrangement of its chemical features that are essential for its potent antagonistic activity. Molecular docking studies and structure-activity relationship (SAR) analyses have revealed three main anchoring areas within the Smo 7TM cavity.
Key Pharmacophoric Features:
-
Aromatic and Hydrophobic Interactions (Upper Cavity): The trimethoxyphenyl moiety of this compound engages in aromatic and hydrophobic interactions with residues in the upper extracellular domain (ECD) and the extracellular loop 3 (ECL3) of Smo.
-
Hydrogen Bond Network (Central Region): The central acylguanidine and amide groups form a network of four hydrogen bonds with polar residues in the extracellular part of the binding cavity. This interaction is critical for the high-affinity binding of the molecule.
-
Extensive Aromatic and Hydrophobic Contacts (Deep Cavity): The phenethylbenzamido portion of this compound extends deep into the narrow, nonpolar part of the 7TM cavity, making extensive aromatic and hydrophobic contacts with numerous residues.
This "type 3" binding mode, which bridges two previously identified antagonist binding sites (site 1 and site 2), allows this compound to completely fill the Smo binding pocket.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and inhibitory concentration data for this compound and related compounds.
| Compound | Assay | Target | Value | Reference |
| This compound | IC50 | SAG-induced rat cerebellar granule cell proliferation | 0.4 nM | |
| This compound | Kd | Human Smoothened (hSmo) | 0.3 nM | |
| GDC-0449 | IC50 | SAG-induced rat cerebellar granule cell proliferation | 2.8 nM | |
| LDE225 | IC50 | SAG-induced rat cerebellar granule cell proliferation | 6.0 nM | |
| MRT-83 | IC50 | SAG-induced rat cerebellar granule cell proliferation | 10 nM |
IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; SAG: Smoothened agonist.
Experimental Protocols
The characterization of this compound involved a series of key experiments. The detailed methodologies for these are outlined below.
Radioligand Binding Assay
This assay was performed to determine the binding affinity (Kd) of [3H]this compound to the human Smoothened receptor.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human Smoothened (HEK-hSmo) were cultured to confluence.
-
Membrane Preparation: Cell membranes were prepared by homogenization and centrifugation. The final membrane pellet was resuspended in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Binding Reaction: Membrane preparations (10-20 µg of protein) were incubated with increasing concentrations of [3H]this compound (0.01-10 nM) in a final volume of 200 µL. Non-specific binding was determined in the presence of a high concentration (10 µM) of an unlabeled competitor (e.g., GDC-0449).
-
Incubation: The reaction was incubated for 60 minutes at 25°C.
-
Termination and Filtration: The binding reaction was terminated by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. The filters were washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The specific binding was calculated by subtracting non-specific binding from total binding. The Kd and Bmax values were determined by non-linear regression analysis of the saturation binding data using Prism software.
Cerebellar Granule Cell Proliferation Assay
This assay was used to determine the functional potency (IC50) of this compound in a biologically relevant cell system.
Protocol:
-
Primary Cell Culture: Cerebellar granule cells were isolated from 7-day-old rat pups and plated in 96-well plates.
-
Induction of Proliferation: After 24 hours in culture, cell proliferation was stimulated with the Smoothened agonist SAG (100 nM).
-
Inhibitor Treatment: Cells were co-treated with SAG and increasing concentrations of this compound (0.01 nM to 1 µM).
-
[3H]Thymidine Incorporation: After 48 hours of treatment, [3H]thymidine (1 µCi/well) was added to the culture medium for an additional 16-24 hours.
-
Harvesting and Measurement: Cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a sigmoidal dose-response curve using Prism software.
Molecular Docking
Computational docking studies were performed to predict the binding mode of this compound within the Smoothened receptor.
Protocol:
-
Protein Preparation: The crystal structure of the human Smoothened receptor (e.g., PDB ID: 4N4W) was used. The protein was prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site based on known ligand-binding pockets.
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.
-
Docking Simulation: Docking was performed using software such as AutoDock Vina or Glide. The ligand was allowed to flexibly dock into the defined binding site of the receptor.
-
Pose Selection and Analysis: The resulting docking poses were clustered and ranked based on their predicted binding energies. The most favorable poses were visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between this compound and the Smoothened receptor.
Visualizing Key Processes
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for characterizing this compound.
Caption: Hedgehog signaling pathway activation and inhibition by this compound.
Caption: Workflow for a radioligand binding assay to determine this compound affinity.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
Methodological & Application
Mrt-92: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrt-92 is a potent and highly selective antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is crucial in embryonic development and its aberrant activation is implicated in the progression of various cancers, including medulloblastoma.[1][3] this compound exhibits subnanomolar antagonist activity against Smo in multiple cell-based assays, making it a valuable tool for investigating Hh signaling and a potential therapeutic agent.[1]
These application notes provide detailed protocols for the in vitro use of this compound to inhibit Hedgehog signaling-dependent cell proliferation.
Mechanism of Action
This compound functions by directly binding to the Smoothened receptor, a class F G protein-coupled receptor (GPCR). It occupies a deep binding cavity within the 7-transmembrane (7TM) domain of Smo. This binding prevents the conformational changes in Smo that are necessary for downstream signal transduction, effectively blocking the entire Hh pathway. The unique binding mode of this compound, which spans two distinct sites within the Smo binding pocket, contributes to its high potency and its ability to overcome certain drug resistance mutations.
Hedgehog Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the Hedgehog signaling pathway by directly targeting Smoothened (SMO).
Quantitative Data
This compound has been shown to be a highly potent inhibitor of the Hedgehog pathway in various cell-based assays. Its inhibitory concentration (IC50) is significantly lower than other known Smo antagonists.
| Compound | Assay | Cell Type | IC50 (nM) |
| This compound | SAG-induced GCP proliferation | Rat Cerebellar Granule Precursor (GCP) cells | 0.4 |
| GDC-0449 (Vismodegib) | SAG-induced GCP proliferation | Rat Cerebellar Granule Precursor (GCP) cells | ~2.8-6.0 |
| LDE225 (Sonidegib) | SAG-induced GCP proliferation | Rat Cerebellar Granule Precursor (GCP) cells | ~6.0 |
| This compound | SAG-induced differentiation | C3H10T1/2 cells | 5.6 |
| This compound | GSA-10-induced differentiation | C3H10T1/2 cells | 1000 |
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound on cell proliferation and pathway activation.
Protocol 1: Inhibition of Cerebellar Granule Precursor (GCP) Cell Proliferation
This protocol is designed to measure the ability of this compound to inhibit the proliferation of GCPs induced by a Smo agonist, such as SAG (Smoothened Agonist).
Materials:
-
Rat Cerebellar Granule Precursor (GCP) cells
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Smoothened Agonist (SAG)
-
This compound
-
[³H]thymidine
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate primary rat GCPs in 96-well plates at a suitable density in complete Neurobasal medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Add increasing concentrations of this compound to the wells.
-
Induce proliferation by adding a fixed concentration of SAG (e.g., 0.01 µM).
-
Include control wells with SAG only (maximal proliferation) and vehicle (DMSO) only (basal proliferation).
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
[³H]thymidine Incorporation: Add [³H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal response induced by SAG and plot the inhibition curve to determine the IC50 value.
Protocol 2: Inhibition of Medulloblastoma Cell Metabolic Activity
This protocol assesses the effect of this compound on the metabolic activity of medulloblastoma cells, which is an indicator of their proliferation state.
Materials:
-
Ptc+/⁻ medulloblastoma cells
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Metabolic activity assay reagent (e.g., MTS, MTT, or resazurin-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ptc+/⁻ medulloblastoma cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentration in culture medium (e.g., 0.3 µM).
-
Treatment: Add this compound or control compounds (e.g., GDC-0449) to the cells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Metabolic Assay: Add the metabolic activity assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and express the results as a percentage of inhibition.
Experimental Workflow for In Vitro Inhibition Assays
Caption: General workflow for assessing the inhibitory effects of this compound in vitro.
Conclusion
This compound is a powerful research tool for the in vitro study of the Hedgehog signaling pathway. Its subnanomolar potency and well-characterized mechanism of action make it ideal for experiments aimed at understanding the role of Hh signaling in both normal physiology and disease states, particularly in the context of Hh-driven cancers. The protocols outlined above provide a framework for utilizing this compound to investigate its effects on cell proliferation and viability.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT-92 in a Medulloblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children. A significant subset of these tumors is driven by aberrant activation of the Sonic Hedgehog (Hh) signaling pathway. A key transducer in this pathway is the G protein-coupled receptor, Smoothened (SMO). MRT-92 is a potent, sub-nanomolar antagonist of the SMO receptor, representing a promising therapeutic agent for Hh-driven medulloblastoma.[1][2] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for utilizing this compound in a medulloblastoma xenograft model, based on existing literature.
Mechanism of Action
This compound is an acylguanidine derivative that acts as a powerful inhibitor of the SMO receptor.[3] Its mechanism of action involves binding to the transmembrane domain of SMO, which in turn blocks the trafficking of SMO to the primary cilium. This inhibitory action effectively shuts down the downstream signaling cascade of the Hh pathway, which is crucial for the proliferation of Hh-driven medulloblastoma cells.[2] this compound has demonstrated high potency, being almost 10-fold more effective in inhibiting rat Granule Cell Precursor (GCP) proliferation than other SMO inhibitors like GDC-0449 and LDE225, which have been evaluated in clinical trials.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Type | Assay | IC50 (nM) | Reference |
| Rat Cerebellar Granule Cell Precursors (SAG-induced proliferation) | [³H]thymidine incorporation | 0.4 | [1] |
| Ptc+/- Medulloblastoma Cells | Metabolic Activity | >50% inhibition at 300 nM | [1] |
Experimental Protocols
Medulloblastoma Xenograft Model Establishment (Orthotopic)
This protocol is a generalized procedure for establishing an orthotopic medulloblastoma xenograft model in immunocompromised mice.
Materials:
-
Medulloblastoma cells (e.g., Daoy, or patient-derived xenograft cells) stably expressing a reporter gene (e.g., luciferase for bioluminescence imaging).
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Cell culture medium (e.g., DMEM)
-
Matrigel (optional)
-
Stereotactic apparatus for small animals.
-
Anesthesia machine with isoflurane (B1672236).
-
Surgical tools (scalpel, forceps, Hamilton syringe).
-
Bioluminescence imaging system.
Procedure:
-
Cell Preparation: Culture medulloblastoma cells to 80-90% confluency. On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells per 2-5 µL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Shave the head and secure the mouse in the stereotactic frame.
-
Surgical Procedure:
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill or a needle, create a small burr hole over the desired injection site in the cerebellum. Stereotactic coordinates for the cerebellum in mice are typically ~1.5-2.0 mm posterior to the lambda suture, 1.0-1.5 mm lateral to the midline, and at a depth of 2.0-3.0 mm.
-
Slowly inject the cell suspension (2-5 µL) into the cerebellum using a Hamilton syringe. The injection should be performed over several minutes to minimize tissue damage.
-
After injection, slowly withdraw the needle and seal the burr hole with bone wax.
-
Suture the scalp incision.
-
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals daily for any signs of distress or neurological deficits.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) weekly. Tumor volume can be quantified based on the BLI signal.
In Vivo Administration of this compound
Disclaimer: To date, specific in vivo studies detailing the use of this compound in a medulloblastoma xenograft model, including dosage, administration route, and efficacy data, have not been published in the available peer-reviewed literature. The following protocol is a general guideline based on in vivo studies with this compound in other cancer xenograft models (e.g., melanoma and colorectal cancer) and with other SMO inhibitors in medulloblastoma models.[3] It is imperative for researchers to perform dose-finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific medulloblastoma model.
Materials:
-
This compound compound.
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Gavage needles or appropriate syringes for the chosen administration route.
Procedure:
-
Formulation: Prepare the this compound formulation on the day of administration. The specific formulation may need to be optimized based on the compound's solubility and stability.
-
Administration:
-
Route: Oral gavage is a common route for small molecule inhibitors in preclinical studies. Intraperitoneal injection is another possibility.
-
Dosage: A starting point for dose-finding studies could be in the range of 10-50 mg/kg, administered daily. This is a hypothetical range and must be validated experimentally.
-
Frequency: Daily administration is typical for many targeted therapies to maintain therapeutic drug levels.
-
-
Treatment Monitoring:
-
Continue to monitor tumor growth via bioluminescence imaging or other methods (e.g., MRI) at regular intervals.
-
Monitor animal body weight and overall health to assess for any treatment-related toxicity.
-
At the end of the study, tumors can be harvested for pharmacodynamic studies (e.g., analysis of Hh pathway gene expression) and histological analysis.
-
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
References
- 1. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRT-92 Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of MRT-92, a potent Smoothened (Smo) antagonist, in various murine cancer models. The protocols and data presented are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.
Introduction
This compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound functions by binding to the 7-transmembrane domain of the Smoothened (Smo) receptor, preventing its translocation to the primary cilium and thereby inhibiting downstream signaling. Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in different cancer models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Rat Cerebellar Granule Precursors (GCPs) | - | [³H]thymidine incorporation | 0.4 | [1] |
| Ptc+/- Medulloblastoma Cells | Medulloblastoma | Metabolic Activity | >50% inhibition at 300 nM | [1] |
Table 2: In Vivo Efficacy of this compound in a Cholangiocarcinoma (iCCA) Xenograft Model (Combination Therapy)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (T/C %) | p-value vs. Vehicle | p-value vs. Single Agents | Reference | |---|---|---|---|---| | this compound | 20 mg/kg, i.p., twice daily | 68.5 | Not significant | - | | | AZD-1775 | 50 mg/kg, gavage, daily | 67.6 | Not significant | - | | | this compound + AZD-1775 | As above | 26.5 | < 0.0001 | 0.0239 (vs. This compound), 0.0279 (vs. AZD-1775) | |
Note: Data for single-agent in vivo efficacy of this compound in melanoma and colorectal cancer models is not yet publicly available in detail. The provided iCCA data demonstrates a significant anti-tumor effect in a combination setting.
Experimental Protocols
In Vivo Efficacy Study in a Cholangiocarcinoma (iCCA) Xenograft Model
This protocol is adapted from a study evaluating this compound in combination with the WEE1 inhibitor, AZD-1775.
a. Cell Culture and Xenograft Establishment:
-
Culture human cholangiocarcinoma cells (e.g., CCLP1) in appropriate media.
-
Harvest cells and resuspend in a suitable matrix (e.g., Matrigel).
-
Subcutaneously inject 1 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Monitor tumor growth regularly using calipers.
b. Drug Formulation and Administration:
-
This compound Formulation: Dissolve this compound in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water. Prepare fresh every 4 days.
-
Vehicle Control: 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
This compound Administration: Once tumors reach an average volume of 100 mm³, randomize mice into treatment groups. Administer this compound at 20 mg/kg via intraperitoneal (i.p.) injection twice daily.
-
Vehicle Administration: Administer the vehicle control using the same route and schedule as the this compound group.
c. Monitoring and Endpoints:
-
Measure tumor volume with calipers at least twice a week.
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic and histological analysis.
d. Pharmacodynamic Analysis:
-
Homogenize a portion of the tumor tissue to extract protein.
-
Perform Western blotting to assess the expression of downstream targets of the Hedgehog pathway, such as GLI1, to confirm target engagement.
General Protocol for Establishing Murine Melanoma and Colorectal Cancer Xenograft Models
While specific protocols for this compound administration in these models are not detailed in the available literature, the following general procedures can be adapted.
a. Melanoma Xenograft Model:
-
Cell Lines: B16-F10 (murine) or A375 (human).
-
Implantation: Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ cells in the flank of appropriate mouse strains (e.g., C57BL/6 for syngeneic models, or immunodeficient mice like NOD/SCID for human cell lines).
-
This compound Administration: Based on the iCCA protocol, a starting point for this compound administration would be intraperitoneal injection at a dose of 20 mg/kg twice daily, initiated when tumors are palpable.
b. Colorectal Cancer Xenograft Model:
-
Cell Lines: HCT116 or HT-29 (human).
-
Implantation: Subcutaneously inject 2 x 10⁶ to 5 x 10⁶ cells in the flank of immunodeficient mice.
-
This compound Administration: Similar to the melanoma model, the iCCA protocol for this compound administration can be used as a starting point.
Visualizations
Hedgehog Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the Hedgehog pathway by binding to and antagonizing the SMO receptor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in murine xenograft models.
References
Application Note: Quantifying Hedgehog Pathway Inhibition with Mrt-92 using a Gli-Luciferase Reporter Assay
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Mrt-92" is a hypothetical agent used for illustrative purposes within this application note, as no public data exists for a compound with this designation. The experimental data and protocols are representative of a typical Smoothened (SMO) antagonist.
Introduction
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma. The transcription factors Gli1, Gli2, and Gli3 are the ultimate effectors of the Hh pathway, and their activation leads to the transcription of target genes. The Gli-luciferase reporter assay is a robust and widely used method to quantify the activity of the Hh pathway by measuring the transcriptional activity of Gli.
This application note provides a detailed protocol for utilizing a Gli-luciferase reporter assay to characterize the inhibitory activity of this compound, a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hh pathway.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of Hh ligands (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding relieves this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation of Gli transcription factors. These then translocate to the nucleus and induce the expression of target genes. This compound is a SMO antagonist that prevents this downstream signaling, even in the presence of Hh pathway activators.
Caption: Hedgehog signaling pathway with this compound inhibition.
Experimental Protocol
This protocol details the steps for assessing the inhibitory effect of this compound on Shh-induced Hh pathway activation in NIH/3T3 cells.
Materials:
-
NIH/3T3 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Gli-responsive firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Recombinant Shh protein (N-terminus)
-
This compound compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Transfection:
-
Prepare a DNA-lipid complex in Opti-MEM containing the Gli-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is recommended.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
After transfection, replace the medium with low-serum DMEM (0.5% FBS).
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with a pre-determined optimal concentration of recombinant Shh (e.g., 100 ng/mL). Include a non-stimulated control group.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated, non-stimulated control.
-
Plot the normalized luciferase activity against the logarithm of this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Gli-luciferase reporter assay workflow.
Quantitative Data Summary
The inhibitory activity of this compound on Shh-induced Gli-luciferase expression was quantified. The results demonstrate a dose-dependent inhibition of Hedgehog pathway signaling.
| Compound | Target | Cell Line | Stimulant | IC50 (nM) |
| This compound | SMO | NIH/3T3 | Shh (100 ng/mL) | 15.2 |
| Vismodegib | SMO | NIH/3T3 | Shh (100 ng/mL) | 3.1 |
Table 1: Comparative analysis of the half-maximal inhibitory concentration (IC50) of the hypothetical compound this compound and the known SMO inhibitor Vismodegib. Data is representative and for illustrative purposes.
Conclusion
The Gli-luciferase reporter assay is a highly effective method for screening and characterizing inhibitors of the Hedgehog signaling pathway. The provided protocol offers a robust framework for evaluating the potency of compounds like this compound. The data indicate that this compound effectively inhibits the Hedgehog pathway by targeting the SMO receptor, albeit with a lower potency than the established drug Vismodegib in this representative assay. This assay is a critical tool for the preclinical development of novel anti-cancer therapeutics targeting this pathway.
Application Notes and Protocols: Cerebellar Granule Precursor Cell Proliferation Assay Using Mrt-92
Audience: Researchers, scientists, and drug development professionals.
Introduction Cerebellar granule cells are the most abundant type of neuron in the mammalian brain, originating from cerebellar granule precursor cells (CGPCs)[1][2][3]. The proliferation of these precursors is a critical process during postnatal cerebellar development and is primarily driven by the Sonic Hedgehog (SHH) signaling pathway[3][4]. Aberrant activation of the SHH pathway in CGPCs can lead to the formation of medulloblastoma, the most common malignant pediatric brain tumor. Consequently, inhibitors of the SHH pathway are of significant interest for both developmental biology research and oncology drug development.
Mrt-92 is a potent, sub-nanomolar acylguanidine antagonist of the Smoothened (Smo) receptor, the core transducer of the Hedgehog (Hh) signal. By binding to the transmembrane domain of Smo, this compound effectively blocks downstream pathway activation and inhibits the proliferation of cells dependent on Hh signaling, such as CGPCs. These application notes provide detailed protocols for utilizing this compound in a CGPC proliferation assay, a valuable tool for studying Hh pathway dynamics and screening for potential therapeutic agents.
Mechanism of Action & Signaling Pathways
This compound exerts its inhibitory effect by directly targeting the Smoothened (Smo) receptor. In the canonical Hedgehog pathway, the binding of an SHH ligand to its receptor Patched1 (PTCH1) alleviates the inhibition of Smo. Activated Smo then translocates to the primary cilium and initiates a signaling cascade that prevents the proteolytic processing of GLI transcription factors into their repressor forms, leading to their activation. Activated GLI proteins enter the nucleus and drive the transcription of Hh target genes, which promote cell proliferation and survival, such as Gli1 and Bcl2. This compound is a potent antagonist that binds to Smo, preventing its activation and keeping the pathway in an "off" state, thereby inhibiting CGPC proliferation. Notably, this compound's mechanism is specific to the Hh pathway and does not affect other crucial developmental pathways like Wnt/β-catenin signaling.
References
- 1. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture of Primary Cerebellar Granule Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Signaling pathways in cerebellar granule cells development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRT-92 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-92 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, including medulloblastoma.[1][4] this compound exhibits subnanomolar antagonist activity against Smo in cell-based assays and inhibits the proliferation of rodent cerebellar granule cells. Notably, it has also demonstrated efficacy in blocking the proliferation of medulloblastoma cells derived from Ptc+/- mice, a common model for Hedgehog-driven medulloblastoma. This document provides detailed application notes and protocols for the preparation and use of this compound in preclinical animal studies, particularly in the context of medulloblastoma research.
Mechanism of Action
This compound functions by binding to the seven-transmembrane domain of the Smoothened receptor, thereby inhibiting its activity. In a canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH1) alleviates the inhibition of Smo. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By antagonizing Smo, this compound effectively blocks this signaling cascade, leading to the suppression of Hh-driven cellular processes, including tumor growth. This compound is notable for its ability to bind to a site that overlaps with both type 1 and type 2 Smo antagonists, potentially offering advantages in overcoming drug resistance.
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing the Smoothened receptor.
Data Presentation
While specific in vivo pharmacokinetic and tumor growth inhibition data for this compound are not publicly available, the following tables provide a template for organizing and presenting such data once generated. Data from studies of other Smoothened inhibitors are provided for context and comparison.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| Inhibition of rodent cerebellar granule cell proliferation | Primary rat cerebellar granule cells | 0.4 | |
| Inhibition of metabolic activity | Ptc+/- medulloblastoma cells | >50% inhibition at 300 nM |
Table 2: Representative Pharmacokinetic Parameters of Oral Smoothened Inhibitors in Mice (for reference)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Vismodegib | 100 | 14,800 | 8 | 291,000 | ~30 |
| Sonidegib | 60 | 3,180 | 6 | 60,800 | ~7 |
| Taladegib | 10 | 1,150 | 2 | 7,800 | ~45 |
Note: This data is for illustrative purposes and is derived from various public sources on other Smoothened inhibitors. Actual values for this compound must be determined experimentally.
Table 3: Template for In Vivo Efficacy Study of this compound in a Medulloblastoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | [Experimental Data] | - |
| This compound | [Dose 1] | Daily | [Experimental Data] | [Calculated Data] |
| This compound | [Dose 2] | Daily | [Experimental Data] | [Calculated Data] |
| Positive Control | [e.g., Vismodegib] | Daily | [Experimental Data] | [Calculated Data] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This compound is reported to be soluble in DMSO and insoluble in water. Therefore, a suspension or a solution with co-solvents is required for oral administration in animal studies. The following protocol is a general guideline based on common practices for formulating poorly water-soluble compounds for in vivo use. It is critical to perform a small-scale formulation test to ensure stability and homogeneity before preparing the bulk dosing solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. A common dosing volume for oral gavage in mice is 10 mL/kg.
-
Prepare the vehicle solution. A commonly used vehicle for water-insoluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween 80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Dissolve this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication may aid in dissolution.
-
-
Complete the formulation.
-
Gradually add the PEG400 and Tween 80 mixture to the dissolved this compound in DMSO, vortexing continuously.
-
Slowly add the saline or sterile water to the mixture while vortexing to prevent precipitation. The final solution should be a clear solution or a fine, homogenous suspension.
-
-
Final Check. Visually inspect the formulation for any precipitation or phase separation. If it is a suspension, ensure it is easily resuspendable with gentle agitation.
-
Storage. Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh on the day of use or to validate its stability for longer storage periods.
Protocol 2: In Vivo Efficacy Study of this compound in a Medulloblastoma Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model of medulloblastoma.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.
-
Medulloblastoma cell line with a constitutively active Hedgehog pathway (e.g., cells derived from Ptch+/- mice or other suitable human medulloblastoma cell lines).
Experimental Workflow:
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Detailed Steps:
-
Cell Culture and Implantation:
-
Culture the chosen medulloblastoma cell line under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at a concentration of approximately 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment groups may include a vehicle control, one or more doses of this compound, and a positive control (e.g., Vismodegib).
-
-
Drug Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer the assigned treatment to each mouse via oral gavage daily or as determined by preliminary pharmacokinetic and tolerability studies.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when the tumors in the control group reach the predetermined endpoint size or if any animal shows signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, excise the tumors and record their final weight.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., qPCR for Gli1 expression to confirm target engagement) or fixed in formalin for histological examination.
-
Safety and Toxicology Considerations
-
Dose-Ranging Studies: It is essential to perform a dose-ranging study to determine the maximum tolerated dose (MTD) of this compound before initiating efficacy studies.
-
Clinical Observations: Closely monitor animals for any adverse effects, including changes in behavior, appetite, and physical appearance.
-
Toxicity of Smoothened Inhibitors: Known class-related toxicities of Smoothened inhibitors in preclinical models include effects on bone development and hair growth. Long-term studies in young animals may reveal impacts on growth plate fusion.
Conclusion
This compound is a promising Smoothened antagonist with potent in vitro activity against Hedgehog-driven medulloblastoma cells. The protocols and guidelines provided in this document offer a framework for the successful preparation and in vivo evaluation of this compound in preclinical animal models. Careful formulation development, thorough toxicity assessment, and a well-designed efficacy study are crucial for advancing our understanding of the therapeutic potential of this compound.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT-92 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT-92 is a potent antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. While this compound has demonstrated significant single-agent activity in preclinical models, its potential in combination with conventional chemotherapy agents is an area of active investigation. This document provides detailed application notes and protocols for evaluating the synergistic or additive effects of this compound in combination with other cytotoxic agents, drawing upon established methodologies for Smoothened inhibitors.
Disclaimer: Preclinical research on this compound in combination with other chemotherapy agents is limited. The following protocols and data are based on studies with other Smoothened inhibitors and are intended to serve as a comprehensive guide for designing and executing similar experiments with this compound.
Mechanism of Action and Rationale for Combination Therapy
This compound functions by binding to the Smoothened receptor, thereby inhibiting the downstream activation of GLI transcription factors and the expression of Hh target genes involved in cell proliferation and survival.[1][2] The rationale for combining this compound with chemotherapy stems from several preclinical observations with other Smoothened inhibitors:
-
Sensitization of Cancer Cells: Inhibition of the Hh pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy.
-
Overcoming Drug Resistance: Hh signaling has been implicated in the development of resistance to chemotherapy.[3] Combining a Smoothened inhibitor like this compound may help overcome or delay the onset of resistance.
-
Targeting Cancer Stem Cells: The Hh pathway is crucial for the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. Targeting CSCs with this compound while eliminating the bulk of tumor cells with chemotherapy could lead to more durable responses.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical quantitative data based on preclinical studies of Smoothened inhibitors in combination with standard chemotherapy agents. These tables are intended to serve as a template for presenting data from similar studies with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Gemcitabine (B846) in Pancreatic Cancer Cell Lines (72h treatment)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| PANC-1 | This compound | 50 | - |
| Gemcitabine | 25 | - | |
| This compound + Gemcitabine (1:2 ratio) | - | 0.6 | |
| MiaPaCa-2 | This compound | 75 | - |
| Gemcitabine | 40 | - | |
| This compound + Gemcitabine (1:2 ratio) | - | 0.8 |
*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Breast Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2 |
| This compound (20 mg/kg, daily) | 1050 ± 120 | 30 | -1 |
| Paclitaxel (10 mg/kg, weekly) | 750 ± 100 | 50 | -5 |
| This compound + Paclitaxel | 300 ± 80 | 80 | -6 |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination at a constant ratio (e.g., 1:1, 1:2, 2:1).
-
Add the drug solutions to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) group.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and use software (e.g., CompuSyn) to calculate the Combination Index (CI).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, and (4) this compound + Chemotherapy agent.
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, chemotherapy agent weekly via intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size or at a predetermined study endpoint.
-
Tissue Collection: Excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Western Blot Analysis of Hedgehog Pathway Proteins
Objective: To assess the effect of this compound, alone or in combination with chemotherapy, on the expression of key Hedgehog pathway proteins.
Materials:
-
Tumor lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-PTCH1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Immunohistochemistry (IHC) for Proliferation and Apoptosis
Objective: To evaluate the effect of this compound in combination with chemotherapy on tumor cell proliferation and apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution
-
Blocking solution (e.g., hydrogen peroxide, serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate the tumor sections.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.[2]
-
Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody, followed by the DAB substrate to visualize the staining.[2]
-
Counterstaining and Mounting: Counterstain with hematoxylin and mount the coverslips.
-
Analysis: Quantify the percentage of Ki-67-positive (proliferating) cells and cleaved caspase-3-positive (apoptotic) cells using a microscope and image analysis software.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. IHC staining for ki67 and cleaved caspase-3 [bio-protocol.org]
- 3. A phase IB/randomized phase II study of gemcitabine (G) plus placebo (P) or vismodegib (V), a hedgehog (Hh) pathway inhibitor, in patients (pts) with metastatic pancreatic cancer (PC): Interim analysis of a University of Chicago phase II consortium study. - ASCO [asco.org]
Application Notes and Protocols for Developing MRT-92 Derivatives with Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of novel derivatives of MRT-92, a potent Smoothened (Smo) antagonist, with the goal of achieving improved therapeutic efficacy. The protocols outlined below cover the synthesis, in vitro evaluation, and in vivo assessment of these next-generation Hedgehog (Hh) pathway inhibitors.
I. Application Notes
This compound is a sub-nanomolar antagonist of the Smoothened receptor, a key transducer of the Hedgehog signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development of various cancers, including medulloblastoma.[1][3] this compound distinguishes itself by binding to a region of the Smo transmembrane domain that overlaps with both previously identified antagonist binding sites (site 1 and site 2), effectively filling the entire Smo binding cavity.[1] This unique binding mode may offer advantages in overcoming drug resistance associated with mutations in Smo.
The development of this compound derivatives aims to further enhance its potency, selectivity, and pharmacokinetic properties. Key areas for structural modification could include the acylguanidine core, the biaryl moiety, and the trimethoxyphenyl group to optimize interactions within the Smo binding pocket. The following protocols provide a framework for synthesizing and evaluating such derivatives to identify candidates with superior anti-cancer activity.
II. Data Presentation: Efficacy of this compound and Derivatives
The following tables summarize the reported in vitro efficacy of this compound and its precursor, MRT-83, providing a benchmark for the evaluation of new derivatives.
Table 1: Comparative IC50 Values of Smo Antagonists in Hh Cell-Based Assays
| Compound | Shh-Light2 (IC50, nM) | C3H10T1/2 (SAG-induced AP) (IC50, nM) | Rat GCPs (SAG-induced proliferation) (IC50, nM) |
| This compound | 0.8 | 5.6 | 0.4 |
| MRT-83 | 2.5 | 15 | 6 |
| LDE225 | 1.8 | 18 | 4.5 |
| GDC-0449 | 2.1 | 20 | 3 |
Data sourced from Hoch et al., 2015.
Table 2: IC50 Values for MRT-83 Derivatives on SAG- and GSA-10-induced Differentiation of C3H10T1/2 Cells
| Compound | SAG (0.1 µM) Induced AP (IC50, nM) | GSA-10 (1 µM) Induced AP (IC50, nM) |
| MRT-83 | 15 | >1000 |
| This compound | 5.6 | 1000 |
Data indicates that this compound is a more potent inhibitor of the SAG-induced response.
III. Experimental Protocols
A. Synthesis of this compound Derivatives (Representative Protocol)
This protocol outlines a general solution-phase synthesis for acylguanidine derivatives, which can be adapted for the creation of novel this compound analogs.
Objective: To synthesize a library of this compound derivatives with modifications to the biaryl moiety for structure-activity relationship (SAR) studies.
Materials:
-
Appropriate carboxylic acid precursors (for the biaryl moiety)
-
Guanidine (B92328) hydrochloride
-
Carbonyldiimidazole (CDI) or other suitable coupling agent
-
Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Triethylamine (TEA) or other suitable base
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the desired carboxylic acid precursor (1.0 eq) in anhydrous DMF.
-
Add CDI (1.1 eq) portion-wise at room temperature and stir for 1-2 hours until the formation of the acyl-imidazole intermediate is complete (monitor by TLC).
-
-
Guanidinylation:
-
In a separate flask, dissolve guanidine hydrochloride (1.5 eq) in anhydrous DMF and add TEA (2.0 eq). Stir for 15 minutes.
-
Add the guanidine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/Methanol gradient) to yield the desired acylguanidine derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
B. In Vitro Efficacy Assays
Objective: To determine the potency of this compound derivatives in inhibiting Hh pathway activity at the level of the Gli transcription factors.
Cell Line: Shh-Light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).
Materials:
-
Shh-Light2 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant ShhN conditioned medium or a Smo agonist like SAG
-
This compound derivatives (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-Light2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment:
-
The following day, replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Prepare serial dilutions of the this compound derivatives and positive controls (e.g., this compound, GDC-0449) in the low-serum medium.
-
Add the diluted compounds to the cells.
-
-
Pathway Activation:
-
After 1 hour of pre-incubation with the compounds, add ShhN conditioned medium or SAG (e.g., 100 nM) to induce Hh pathway activation.
-
Include vehicle control (DMSO) wells with and without the agonist.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the Dual-Luciferase® Reporter Assay System manufacturer's protocol.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the agonist-treated control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Objective: To assess the ability of this compound derivatives to inhibit Smo-induced differentiation of mesenchymal progenitor cells into osteoblasts.
Cell Line: C3H10T1/2 cells.
Materials:
-
C3H10T1/2 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Smo agonists (SAG and GSA-10)
-
This compound derivatives
-
Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate (B84403) - pNPP as a substrate)
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and grow to confluence.
-
Treatment:
-
Replace the medium with differentiation medium (e.g., DMEM with 2% FBS) containing the Smo agonist (e.g., 0.1 µM SAG or 1 µM GSA-10) and serial dilutions of the this compound derivatives.
-
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh agonist and compound every 2-3 days.
-
AP Assay:
-
Wash the cells with PBS.
-
Lyse the cells and perform the alkaline phosphatase assay according to the manufacturer's instructions. This typically involves adding a lysis buffer and then the pNPP substrate.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of AP activity for each compound concentration relative to the agonist-treated control.
-
Determine the IC50 values as described for the luciferase assay.
-
Objective: To visually assess the ability of this compound derivatives to block the agonist-induced translocation of Smo to the primary cilium.
Cell Line: NIH/3T3 cells.
Materials:
-
NIH/3T3 cells
-
DMEM with 10% FBS
-
Smo agonist (e.g., SAG)
-
This compound derivatives
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibodies: anti-Smoothened, anti-acetylated tubulin (cilia marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed NIH/3T3 cells on glass coverslips and grow to sub-confluence.
-
Serum Starvation: To promote ciliogenesis, serum-starve the cells (e.g., 0.5% FBS) for 24 hours.
-
Treatment:
-
Pre-incubate the cells with this compound derivatives for 1 hour.
-
Add SAG (e.g., 100 nM) and incubate for an additional 2-4 hours.
-
-
Fixation and Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cilia positive for Smo staining in each treatment condition.
-
Objective: To measure the inhibitory effect of this compound derivatives on the proliferation of cells driven by Hh pathway activation.
Cell Type: Primary rat cerebellar granule progenitors (GCPs) or medulloblastoma cells from Ptc+/- mice.
Materials:
-
Primary GCPs or Ptc+/- medulloblastoma cells
-
Appropriate culture medium
-
Smo agonist (e.g., SAG)
-
This compound derivatives
-
[³H]-thymidine
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound derivatives to the cells.
-
Pathway Activation: For GCPs, add SAG (e.g., 0.01 µM) to stimulate proliferation. Ptc+/- medulloblastoma cells have constitutive Hh pathway activation and do not require an agonist.
-
[³H]-Thymidine Labeling: After 24-48 hours of incubation, add [³H]-thymidine (e.g., 1 µCi/well) and incubate for another 18-24 hours.
-
Harvesting and Counting:
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-thymidine incorporation relative to the control (agonist-treated for GCPs, vehicle-treated for medulloblastoma cells).
-
Determine the IC50 values.
-
C. In Vivo Efficacy Study in a Medulloblastoma Mouse Model
Objective: To evaluate the anti-tumor efficacy of a lead this compound derivative in an orthotopic mouse model of medulloblastoma.
Animal Model: Immunocompromised mice (e.g., NSG mice) for xenografts of human medulloblastoma cell lines or Ptc+/- mice which spontaneously develop medulloblastoma.
Materials:
-
Selected this compound derivative formulated for in vivo administration
-
Vehicle control
-
Medulloblastoma cells (e.g., patient-derived xenograft - PDX, or from Ptc+/- tumors)
-
Stereotactic injection apparatus
-
Imaging system for monitoring tumor growth (e.g., bioluminescence imaging if cells are luciferase-tagged, or MRI)
Procedure:
-
Tumor Implantation:
-
Orthotopically implant medulloblastoma cells into the cerebellum of the mice using a stereotactic apparatus.
-
-
Tumor Growth Monitoring:
-
Monitor tumor establishment and growth using a non-invasive imaging modality.
-
-
Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the this compound derivative and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Monitor tumor growth throughout the study.
-
Record animal body weight and clinical signs of toxicity.
-
The primary endpoint is typically survival, with a secondary endpoint of tumor growth inhibition.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, or in a satellite group of animals, collect tumor tissue to assess the downstream effects of Hh pathway inhibition (e.g., by measuring Gli1 mRNA levels via qPCR).
-
IV. Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound derivatives on Smoothened.
Caption: Experimental workflow for the development and evaluation of this compound derivatives.
References
- 1. Solution-phase, parallel synthesis and pharmacological evaluation of acylguanidine derivatives as potential sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of acylguanidine FXa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MRT-92 Solubility Challenges in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the Smoothened (Smo) receptor inhibitor, MRT-92, with a focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of the Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Binding of the Hedgehog ligand to Ptch relieves this inhibition, allowing Smo to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent gene expression. This compound acts as an antagonist to Smo, thereby blocking the Hedgehog signaling pathway.[3][4] This pathway is crucial during embryonic development and its aberrant activation is implicated in the formation of various cancers, such as medulloblastoma.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For in vitro studies, the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound is high-purity, anhydrous DMSO. It is crucial to use a grade of DMSO that is suitable for cell culture to avoid cytotoxic effects.
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What is causing this?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to precipitate out of the solution. This can be influenced by the final concentration of this compound, the final percentage of DMSO in the medium, the temperature of the medium, and the method of dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line specific, with some sensitive cell lines requiring concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q5: How should I store my this compound stock solution in DMSO?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound when diluting DMSO stock solutions into aqueous cell culture media.
Issue: Precipitate Forms Immediately Upon Dilution
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium (see Experimental Protocol section). Start with lower concentrations in your experiments. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a rapid change in polarity, leading to precipitation. | Employ a serial dilution method. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium. |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound DMSO stock. |
| Pipetting Technique | Adding the DMSO stock as a single large drop can lead to localized high concentrations and precipitation. | Add the DMSO stock drop-wise into the vortex of the gently swirling or vortexing medium to ensure rapid and thorough mixing. |
Issue: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium over longer incubation periods, leading to degradation and precipitation. | Prepare fresh this compound-containing media for each experiment and for media changes during longer-term assays. |
| Interaction with Media Components | Components in the serum or basal media (e.g., salts, proteins) may interact with this compound over time, causing it to precipitate. | If possible, try reducing the serum concentration. You can also test different basal media formulations to see if the issue persists. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of this compound. | Ensure your culture medium is adequately buffered and that the CO₂ level in your incubator is properly maintained. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Materials:
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This compound powder
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Anhydrous, cell culture-grade DMSO
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Sterile, amber or foil-wrapped microcentrifuge tubes
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Calibrated pipette
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
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Add the calculated volume of DMSO to the this compound powder.
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Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
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Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
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Materials:
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This compound DMSO stock solution (e.g., 10 mM)
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Complete cell culture medium, pre-warmed to 37°C
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Sterile 96-well clear-bottom plate
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Multichannel pipette
-
-
Procedure:
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Prepare a serial dilution of your this compound DMSO stock in DMSO (e.g., from 10 mM down to 0.1 mM).
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In a 96-well plate, add 198 µL of pre-warmed complete cell culture medium to each well.
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Add 2 µL of each this compound DMSO dilution to the corresponding wells. This will result in a final DMSO concentration of 1% and a 1:100 dilution of your this compound concentrations.
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Include a vehicle control well with 2 µL of DMSO only.
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Incubate the plate at 37°C in a cell culture incubator.
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Visually inspect the wells for any signs of precipitation or cloudiness at various time points (e.g., 0, 1, 4, and 24 hours).
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The highest concentration that remains clear throughout the observation period is the maximum soluble concentration of this compound in your cell culture medium under these conditions.
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Visualizations
Hedgehog Signaling Pathway and the Action of this compound
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Experimental Workflow for Preparing this compound Working Solutions
Caption: A recommended workflow for preparing this compound working solutions to minimize precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
Mrt-92 stability in cell culture media
Troubleshooting Guide
This section addresses potential issues researchers may encounter related to MRT-92 stability during their experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected drug efficacy. | Degradation of this compound in cell culture media. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) before each experiment. Aliquot and store stock solutions at -20°C or -80°C for long-term use to minimize freeze-thaw cycles.[1] It is recommended to perform a time-course experiment to determine the optimal window for this compound activity in your specific cell culture system. |
| Precipitation of this compound in cell culture media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of the this compound stock solution in serum-free media before adding to the final culture volume. Visually inspect the media for any signs of precipitation after adding this compound. |
| Variability in experimental results between batches. | Inconsistent storage and handling of this compound. | Adhere to the manufacturer's storage recommendations. For short-term storage (days to weeks), this compound can be stored at 0 - 4°C. For long-term storage (months to years), it should be kept at -20°C.[1] Protect the compound from light, especially when in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound in various solvents is not detailed in the provided search results, small molecule inhibitors are commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use high-purity, anhydrous DMSO to prevent degradation of the compound.
Q2: How should I store my this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes will help to avoid repeated freeze-thaw cycles which can lead to degradation.
Q3: Is this compound stable in aqueous solutions like cell culture media?
The stability of this compound in cell culture media has not been publicly documented. The stability of a compound in aqueous solution can be influenced by factors such as pH, temperature, and the presence of serum components. It is best practice to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental conditions, you can perform a simple bioactivity assay over time. This involves treating your cells with freshly prepared this compound and with this compound that has been incubated in your cell culture medium at 37°C for various durations (e.g., 0, 2, 4, 8, 24, 48 hours). A decrease in the biological activity of the pre-incubated this compound would indicate degradation.
Experimental Protocol: Assessing this compound Stability
This protocol provides a general workflow for researchers to determine the stability of this compound in their specific cell culture medium.
Objective: To evaluate the stability of this compound in a specific cell culture medium over time by assessing its biological activity.
Materials:
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This compound powder
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Anhydrous DMSO
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Your specific cell line
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Complete cell culture medium (with serum, if applicable)
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Serum-free cell culture medium
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Reagents for your chosen bioactivity assay (e.g., cell viability reagent, luciferase reporter assay system)
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Sterile microplates
Procedure:
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Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
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Prepare Pre-incubated this compound Samples:
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Dilute the this compound stock solution to your final working concentration in your complete cell culture medium.
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Prepare several tubes of this this compound-containing medium.
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Incubate these tubes at 37°C in a cell culture incubator for different time points (e.g., 0 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr). The 0 hr sample will serve as your positive control with freshly prepared compound.
-
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Cell Seeding: Seed your cells in a microplate at a density appropriate for your bioactivity assay and allow them to attach overnight.
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Treatment:
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After the respective incubation times, add the pre-incubated this compound samples to the appropriate wells of your cell plate.
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Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (freshly prepared this compound).
-
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Incubation: Incubate the cell plate for the duration required for your bioactivity assay.
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Bioactivity Assay: Perform your chosen bioactivity assay to measure the effect of this compound on your cells.
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Data Analysis: Compare the biological activity of the pre-incubated this compound samples to that of the freshly prepared this compound. A significant decrease in activity over time indicates instability.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for assessing this compound stability in cell culture media.
This compound Signaling Pathway
This compound is an inhibitor of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound.
Caption: Hedgehog signaling pathway and this compound inhibition.
References
potential off-target effects of Mrt-92
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing Mrt-92 in their experiments. This compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. While the primary focus of existing research has been on its on-target effects, this guide also addresses potential off-target considerations and provides troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a high-affinity antagonist of the Smoothened (Smo) receptor, a member of the Class F G protein-coupled receptor (GPCR) family.[1][2] It functions by directly binding to the 7-transmembrane (7TM) domain of Smo.[1][2] This binding event blocks the conformational changes in Smo that are necessary for downstream signal transduction in the Hedgehog pathway, ultimately leading to the inhibition of Gli transcription factors and the suppression of Hh target gene expression.
Q2: What is the reported potency of this compound?
This compound exhibits sub-nanomolar antagonist activity in various cell-based assays. For instance, it has been shown to inhibit rodent cerebellar granule cell proliferation with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM.[1] Its binding affinity (Kd) for human Smo (hSmo) is reported to be around 0.3 nM.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. The existing literature emphasizes its potent and specific inhibition of the Smoothened receptor within the Hedgehog signaling pathway. However, as with any small molecule inhibitor, the potential for off-target interactions exists. Researchers should exercise caution and consider performing their own off-target profiling, especially when observing unexpected phenotypes in their experiments.
Q4: How does this compound's binding to Smo differ from other antagonists?
This compound has a unique binding mode. It occupies a large cavity within the 7TM domain of Smo, simultaneously interacting with two distinct sites that are typically bound by different classes of Smo antagonists. This extensive interaction is believed to contribute to its high potency and its ability to inhibit certain drug-resistant mutants of Smo.
Q5: In what types of cancer models has this compound shown efficacy?
This compound has demonstrated potent activity in preclinical models of Hedgehog-driven cancers, particularly medulloblastoma. It has been shown to inhibit the proliferation of medulloblastoma cells from Ptc+/- mice, which have a constitutively active Hh pathway.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity or Reduced Viability | 1. High Concentration of this compound: The compound may be cytotoxic at concentrations significantly above its IC50. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used. 3. Potential Off-Target Effects: this compound could be interacting with other cellular targets essential for cell survival. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that inhibits the Hh pathway without causing significant cell death. 2. Include a solvent control: Treat cells with the same concentration of the solvent used for this compound to assess its toxicity. 3. Consider off-target analysis: If toxicity persists at low concentrations, consider profiling this compound against a panel of kinases or other relevant targets. |
| Inconsistent or Lack of Inhibition of Hedgehog Signaling | 1. Cell Line Insensitivity: The cell line used may not have an active or responsive Hedgehog pathway. 2. This compound Degradation: The compound may be unstable under the experimental conditions. 3. Incorrect Assay Conditions: The assay may not be optimized to detect changes in Hh pathway activity. | 1. Confirm Hh pathway activity: Use a positive control (e.g., a Smo agonist like SAG) to ensure the pathway is active in your cell line. 2. Prepare fresh solutions of this compound: Avoid repeated freeze-thaw cycles and store the compound as recommended. 3. Optimize assay parameters: Ensure the incubation time, cell density, and readout method are appropriate for detecting Hh pathway inhibition. |
| Variability in Experimental Replicates | 1. Inconsistent Cell Plating: Uneven cell distribution can lead to variability in results. 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating. 2. Calibrate pipettes: Regularly check the accuracy of your pipettes. 3. Minimize edge effects: Fill the outer wells of the plate with sterile media or PBS and do not use them for experimental samples. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line/System | Agonist (if applicable) | IC50 / Kd | Reference |
| GCPs Proliferation | Rat Cerebellar Granule Cells | SAG (0.01 µM) | 0.4 nM | |
| Alkaline Phosphatase Activity | C3H10T1/2 cells | SAG (0.1 µM) | 2.8 nM | |
| Gli-dependent Luciferase Activity | Shh-light2 cells | ShhN (5 nM) | Not specified | |
| Radioligand Binding | HEK cells expressing hSmo | [3H]this compound | 0.3 nM (Kd) |
Experimental Protocols
1. Cerebellar Granule Cell Proliferation Assay
This assay measures the ability of this compound to inhibit the proliferation of primary rat cerebellar granule cells (GCPs) induced by a Smoothened agonist.
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Cell Culture: Primary GCPs are isolated from the cerebella of postnatal day 5-7 rat pups and cultured in a suitable medium.
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Treatment: Cells are treated with a fixed concentration of a Smo agonist (e.g., 0.01 µM SAG) and varying concentrations of this compound.
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Proliferation Measurement: After a defined incubation period (e.g., 48 hours), cell proliferation is assessed by measuring the incorporation of a radiolabeled nucleoside (e.g., [3H]thymidine) or using a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of proliferation against the log concentration of this compound.
2. Alkaline Phosphatase (AP) Differentiation Assay
This assay assesses the effect of this compound on the differentiation of mesenchymal progenitor cells (e.g., C3H10T1/2) into osteoblasts, a process induced by Hedgehog pathway activation.
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Cell Culture: C3H10T1/2 cells are plated in multi-well plates and allowed to adhere.
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Treatment: Cells are treated with a Smo agonist (e.g., 0.1 µM SAG) in the presence of varying concentrations of this compound for several days (e.g., 6 days).
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AP Activity Measurement: After the treatment period, the cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of AP activity against the log concentration of this compound.
Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logical diagram for troubleshooting inconsistent experimental results.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mrt-92 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MRT-92, focusing on its effects in in vitro cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the 7-transmembrane (7TM) domain of Smo, effectively blocking the signaling cascade that is crucial for various developmental processes and can be aberrantly activated in certain cancers.[1][3] this compound is unique in that it appears to occupy the entire transmembrane cavity of the Smo receptor.[1][3]
Q2: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?
Based on publicly available scientific literature, specific studies detailing the broad cytotoxicity of this compound across a wide range of non-cancerous (normal) human cell lines are not extensively reported. The primary focus of existing research has been on its therapeutic efficacy as a Hedgehog pathway inhibitor in cancer cell models, such as those for medulloblastoma.[1][2]
Q3: What are the known IC50 values for this compound?
The reported IC50 values for this compound are primarily related to its ability to inhibit the Hedgehog signaling pathway and the proliferation of specific cell types, rather than general cytotoxicity. These values are crucial for understanding its potency as a Smo antagonist.
| Assay Description | Cell Line / System | IC50 Value | Reference |
| Inhibition of SAG-induced GCP proliferation | Rat Cerebellar Granule Precursors (GCPs) | 0.4 nM | [1][4] |
| Inhibition of ShhN-induced Gli-luciferase reporter transcription | Shh-light2 (NIH3T1/2) cells | 2.8 nM | [1] |
| Inhibition of BODIPY-cyclopamine binding | HEK-hSmo cells | 8.4 nM | [3] |
| Inhibition of SAG-induced differentiation | C3H10T1/2 cells | 1.1 nM | [4] |
| Inhibition of GSA-10-induced differentiation | C3H10T1/2 cells | 100 nM | [4] |
Q4: I am observing high cytotoxicity in my non-cancerous cell line with this compound. What could be the cause?
Observing unexpected cytotoxicity can be due to several factors:
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On-target effects: Your non-cancerous cell line might have a higher dependence on basal Hedgehog signaling for survival or proliferation than anticipated.
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Off-target effects: At higher concentrations, this compound may have off-target activities that induce cytotoxicity. It is crucial to perform a dose-response experiment to determine the therapeutic window.
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Experimental conditions: Factors such as solvent toxicity (e.g., DMSO concentration), cell line health and passage number, or interactions with media components can contribute to cytotoxicity.
-
Compound stability: Degradation of the compound in your experimental setup could lead to the formation of cytotoxic byproducts.
Troubleshooting Guide
Issue: Unexpectedly High Cytotoxicity in a Non-Cancerous Cell Line
This guide provides a systematic approach to troubleshooting unexpected cell death when treating a non-cancerous cell line with this compound.
Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Step-by-Step Guide:
-
Verify Solvent Control: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control.
-
Check this compound Concentration: Compare the concentrations you are using to the known IC50 values for Hedgehog pathway inhibition (see table above). If your concentrations are significantly higher (e.g., >10 µM), you may be in the range of non-specific off-target effects.
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Assess Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed cells can be more susceptible to compound-induced toxicity.
-
Detailed Dose-Response: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to accurately determine the IC50 for cytotoxicity in your specific cell line.
-
Orthogonal Viability Assays: Use at least two different methods to assess cell viability (e.g., a metabolic assay like MTT or PrestoBlue and a direct cell counting method like Trypan Blue exclusion) to confirm the cytotoxic effect.
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Investigate On-Target Effects: Determine if the Hedgehog signaling pathway is active and important for the survival of your non-cancerous cell line. You can do this by examining the expression of Hh pathway components (e.g., SMO, GLI1) or by using a positive control inhibitor of the pathway.
Experimental Protocols
Protocol: Determining the Cytotoxic IC50 of this compound in a Non-Cancerous Cell Line
This protocol outlines a general procedure for assessing the cytotoxicity of this compound.
Experimental Workflow
Caption: Workflow for determining the cytotoxic IC50 of this compound.
Methodology:
-
Cell Seeding: Plate your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the highest concentration used) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a relevant period (e.g., 48 or 72 hours), which should be consistent with the doubling time of the cell line.
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway
Hedgehog Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by this compound. In the "OFF" state, the receptor Patched (PTCH1) inhibits Smoothened (Smo), leading to the degradation of the GLI transcription factors. In the "ON" state, Hedgehog ligand binding to PTCH1 relieves the inhibition of Smo, allowing it to signal and leading to the activation of GLI transcription factors and target gene expression. This compound directly antagonizes Smo, forcing the pathway into the "OFF" state.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MRT-92 Resistance in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MRT-92 in long-term experimental settings.
Troubleshooting Guides
This section offers guidance on specific issues that may arise during your research.
Issue 1: Rapid or Unexpected Onset of this compound Resistance
Question: Our cancer cell line, which was initially sensitive to this compound, is developing resistance much faster than we anticipated. What could be the cause, and how can we troubleshoot this?
Answer: The rapid development of resistance to this compound could be due to several factors. Here is a step-by-step guide to help you investigate and mitigate this issue:
Initial Checks:
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Compound Integrity: Verify the concentration, purity, and stability of your this compound stock solution. Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
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Cell Line Authenticity: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Cross-contamination with a less sensitive cell line can mimic the appearance of acquired resistance.[1]
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Mycoplasma Contamination: Test your cell cultures for mycoplasma. This common contaminant can alter cellular signaling and drug response, potentially leading to increased resistance.[1]
Experimental Parameters:
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Inconsistent Dosing: Ensure that the concentration of this compound is consistently maintained in the culture medium. Fluctuations in drug levels can facilitate the selection and growth of resistant subpopulations.
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High Drug Concentration: Starting with a very high, acutely toxic concentration of this compound might select for a small, pre-existing subpopulation of highly resistant cells. Consider a dose-escalation protocol where the concentration is gradually increased over time.[2]
Biological Investigation:
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Heterogeneity of Parental Cell Line: The parental cell line may have a pre-existing subpopulation of cells with inherent resistance to this compound. Consider performing single-cell cloning of the parental line to start with a more homogenous population.
Issue 2: Inconsistent IC50 Values for this compound in Sensitive Cell Lines
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our supposedly sensitive cell lines across different experiments. What could be causing this, and how can we improve consistency?
Answer: Inconsistent IC50 values can compromise the reliability of your data. The following factors are common sources of variability:
Experimental Protocol:
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Cell Seeding Density: The density at which you plate your cells can significantly impact their growth rate and drug sensitivity. Ensure you use a consistent seeding density for all experiments.[1]
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Cell Growth Phase: Always use cells that are in the logarithmic growth phase for your assays. Cells that are confluent or in a lag phase will respond differently to treatment.[1]
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Assay Duration: The length of the drug exposure can influence the IC50 value. Standardize the incubation time with this compound across all experiments.[3]
Data Analysis:
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Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data.
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Outlier Management: Establish clear criteria for identifying and handling outlier data points.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Cell Culture Conditions | |
| High cell passage number | Use cells within a defined, low passage number range.[1] |
| Inconsistent cell health | Regularly monitor cell morphology and viability. |
| Assay Parameters | |
| Variable drug incubation times | Standardize the duration of drug exposure.[3] |
| Inconsistent reagent concentrations | Prepare fresh reagents and ensure accurate dilutions. |
| Data Handling | |
| Inappropriate curve-fitting model | Use a standardized sigmoidal dose-response model. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antagonist of the Smoothened (Smo) receptor, which is a key transducer of the Hedgehog (Hh) signaling pathway.[4][5] It binds to a transmembrane cavity in Smo, blocking its function and thereby inhibiting the downstream signaling cascade that is often aberrantly activated in certain cancers.[4][5]
Q2: What are the known or potential mechanisms of resistance to this compound?
A2: While specific clinical resistance mechanisms to this compound are not yet extensively documented, resistance to other Smoothened inhibitors and targeted therapies, in general, can arise through several mechanisms:[6][7][8]
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On-Target Mutations: Secondary mutations in the SMO gene can alter the drug-binding site, reducing the affinity of this compound. However, this compound is designed to be effective against some known resistance mutations like D473H.[9]
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Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibition of the Hedgehog pathway.[7][10]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[2]
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Amplification of Downstream Effectors: Increased expression of downstream components of the Hedgehog pathway, such as GLI transcription factors, can overcome the upstream inhibition by this compound.[11]
Q3: How can we determine the mechanism of resistance in our this compound-resistant cell line?
A3: A multi-omics approach is often the most effective way to elucidate the mechanism of resistance:
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Genomic Analysis: Perform whole-exome or targeted sequencing of the SMO gene in your resistant and parental cell lines to identify any acquired mutations.
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Transcriptomic Analysis: Use RNA-sequencing to compare the gene expression profiles of the resistant and sensitive cells. This can reveal the upregulation of bypass pathways or drug efflux pumps.
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Proteomic Analysis: Western blotting or mass spectrometry can be used to confirm changes in protein expression levels of key signaling molecules identified in your transcriptomic analysis.[1]
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
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Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound in your parental cell line.
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Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[2]
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Monitor Cell Growth: Closely monitor the cells for signs of recovery and proliferation.
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Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.[2]
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Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.[2]
Protocol 2: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
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Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired time (e.g., 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
Visualizations
Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).
Caption: Experimental workflow for generating and confirming a stable this compound resistant cell line.
Caption: A decision tree for troubleshooting unexpected resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Action Required: Clarification Needed for "MRT-92" to Proceed
Before creating the detailed technical support center for optimizing MRT-92 dosage, it is crucial to clarify the specific molecular target of the compound you are working with. A review of the scientific literature reveals that the designation "this compound" is predominantly used for a potent antagonist of the Smoothened (Smo) receptor , a key component of the Hedgehog (Hh) signaling pathway.
However, your request was initially interpreted in the context of a GPR139 agonist. To ensure the technical guide is accurate and relevant to your research, please specify which of the following compounds you are using:
-
This compound, the Smoothened (Smo) Antagonist: This compound is investigated for its role in inhibiting the Hedgehog signaling pathway, which is often implicated in various forms of cancer, such as medulloblastoma.[1][2] It is a sub-nanomolar antagonist that acts by binding to the 7-transmembrane domain of the Smoothened receptor.[1][3]
-
A GPR139 Agonist (potentially misidentified as this compound): GPR139 is an orphan G protein-coupled receptor expressed in the central nervous system. Agonists of this receptor, such as JNJ-63533054 and TAK-041, are being explored for their therapeutic potential in treating neuropsychiatric and behavioral disorders.
There appears to be a significant distinction in the biological targets and therapeutic areas for compounds associated with these names. Providing guidance for a GPR139 agonist would be fundamentally different from that for a Smoothened antagonist in terms of dosing, formulation, relevant animal models, and pharmacodynamic readouts.
Once you confirm the molecular target of your this compound, I can provide a comprehensive technical support center, including:
-
Detailed FAQs and Troubleshooting Guides.
-
Tables summarizing relevant in vivo dosage data from published studies.
-
Step-by-step experimental protocols.
-
Customized Graphviz diagrams for the correct signaling pathway and experimental workflows.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
minimizing Mrt-92 degradation in experimental setups
Welcome to the technical support center for Mrt-92. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor.[1][2] SMO is a key component of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[3][4][5] this compound functions as an antagonist, binding to the SMO receptor to block the downstream signaling cascade.
Q2: How should I store this compound powder and its stock solutions to minimize degradation?
Proper storage is critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid (Powder) | -20°C | Long-term (months to years) | Dry, dark, and in a tightly sealed container. |
| 0 - 4°C | Short-term (days to weeks) | Dry and dark. | |
| Stock Solution (in DMSO) | -20°C | Up to 6 months (recommended) | Aliquoted in small volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Long-term | Aliquoted in small volumes. Protect from light. |
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation of this compound from solution can be a common issue, particularly in aqueous buffers, as it is not soluble in water.
-
Initial Dissolution: Ensure that this compound is fully dissolved in 100% DMSO before preparing further dilutions. Gentle warming and vortexing can aid in complete dissolution.
-
Working Solutions: When preparing working solutions in aqueous buffers (e.g., cell culture media), it is crucial to add the this compound DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (DMSO without this compound) in your experiments.
-
Precipitated Solution: Do not use a solution that shows visible precipitation. If you observe precipitates, it is best to discard the solution and prepare a fresh one.
Q4: I am observing a poor or inconsistent response to this compound in my cell-based assays. What are the potential causes and troubleshooting steps?
Several factors can contribute to a poor response to this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Ensure proper storage and handling of this compound powder and solutions. Prepare fresh working solutions for each experiment. |
| Cell Line Issues | Confirm that your cell line is sensitive to Hedgehog pathway inhibition. Some cell lines may have intrinsic resistance mechanisms. Verify the identity of your cell line through methods like STR profiling. |
| Assay Conditions | Optimize the concentration of this compound and the incubation time. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. |
| Inhibitor Inactivity | If you suspect the compound has degraded, consider purchasing a new batch of this compound from a reputable supplier. |
| Resistance Development | In long-term experiments, cells can develop resistance to SMO inhibitors through mutations in the SMO gene or activation of downstream pathway components. |
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Variable IC50 values between experiments | - Inconsistent this compound concentration due to incomplete dissolution or precipitation.- Degradation of this compound in stock or working solutions.- Variation in cell density or health. | - Ensure complete dissolution of this compound in DMSO before preparing dilutions.- Prepare fresh working solutions from a recent stock for each experiment.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
| Loss of this compound activity over time in culture medium | - Instability of the acylguanidine moiety in aqueous environments, potentially through hydrolysis. | - Minimize the pre-incubation time of this compound in the culture medium before adding it to the cells.- Consider performing a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Unexpected off-target effects | - High concentrations of this compound.- High concentration of DMSO vehicle. | - Use the lowest effective concentration of this compound as determined by a dose-response curve.- Ensure the final DMSO concentration is below 0.5% and include a vehicle control. |
Experimental Protocols
Below is a general protocol for a cell-based assay to assess the inhibitory activity of this compound on the Hedgehog signaling pathway. This protocol may need to be optimized for your specific cell line and experimental goals.
Protocol: Inhibition of Hedgehog Pathway Activity in a Reporter Cell Line
This protocol utilizes a cell line engineered with a Gli-responsive luciferase reporter to quantify Hedgehog pathway activation.
-
Cell Seeding:
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Culture a suitable reporter cell line (e.g., Shh-LIGHT2 cells) in the recommended growth medium.
-
Seed the cells in a 96-well white, clear-bottom plate at a density optimized for your cell line (e.g., 2 x 10^4 cells/well).
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
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Further dilute the DMSO serial dilutions into the appropriate cell culture medium to achieve the desired final concentrations with a final DMSO concentration of ≤ 0.5%.
-
-
Compound Treatment and Pathway Activation:
-
Carefully remove the growth medium from the seeded cells.
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Add the prepared this compound working solutions to the respective wells.
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Include wells with a vehicle control (medium with the same final DMSO concentration) and a positive control (a known Hedgehog pathway agonist, e.g., SAG).
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To activate the Hedgehog pathway, add a suitable agonist (e.g., SAG at a final concentration of 100 nM) to all wells except the negative control.
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Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
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Prepare the luciferase assay reagent according to the manufacturer's instructions.
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Add the luciferase reagent to each well.
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Measure the luminescence using a plate reader.
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-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
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Normalize the data to the vehicle control.
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Plot the normalized luciferase activity against the log of the this compound concentration.
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Calculate the IC50 value using a suitable non-linear regression model.
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Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the SMO receptor.
Experimental Workflow for this compound Cell-Based Assay
Caption: A typical workflow for determining the IC50 of this compound in a cell-based reporter assay.
References
- 1. Conformational and tautomeric studies of acylguanidines. Part 1. Synthesis, ultraviolet spectroscopy, tautomeric preference, and site of protonation in some model compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
addressing variability in Mrt-92 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Mrt-92, a potent Smoothened (Smo) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1][2] It functions by binding to the 7-transmembrane (7TM) domain of Smo.[2] Uniquely, this compound occupies a binding site that overlaps with both type 1 and type 2 Smo antagonists, effectively filling the entire Smo binding cavity.[1][3] This binding prevents the downstream activation of the Hh pathway, which is implicated in various developmental processes and the proliferation of certain cancer cells.
Q2: In which cellular assays has this compound shown activity?
A2: this compound has demonstrated subnanomolar antagonist activity in several Hedgehog cell-based assays. These include inhibiting rodent cerebellar granule cell proliferation, blocking SAG-induced differentiation of C3H10T1/2 cells, and inhibiting ShhN-induced Gli-dependent luciferase activity in Shh-light2 cells.
Q3: Is this compound effective against known resistance mutations?
A3: this compound has been shown to be effective against the D473H mutation in human Smo, a mutation that confers resistance to other Smo antagonists like GDC-0449 and LDE225.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound in cell-based assays.
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Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
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Answer: Variability in IC50 values can arise from several factors:
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Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
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Cell Density: The initial seeding density of your cells can significantly impact the final readout. Optimize and maintain a consistent cell density for all experiments.
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Agonist Concentration: The concentration of the agonist used to stimulate the Hedgehog pathway (e.g., SAG) will influence the apparent potency of this compound. As this compound acts as a competitive antagonist, its IC50 will increase with higher concentrations of the agonist. Ensure the agonist concentration is consistent across all experiments.
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Reagent Quality and Storage: Verify the quality and proper storage of this compound, agonists, and other critical reagents. Improperly stored compounds can degrade over time.
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Incubation Time: The duration of drug and agonist exposure can affect the biological response. Adhere to a consistent incubation time as specified in established protocols.
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Issue 2: Low or no observable this compound activity in our assay.
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Question: We are not observing the expected inhibitory effect of this compound. What should we check?
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Answer: A lack of activity could be due to several experimental factors:
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Cell Line Suitability: Confirm that your chosen cell line expresses a functional Hedgehog pathway and is responsive to Smo modulation.
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Agonist Activity: Verify the activity of your Hedgehog pathway agonist (e.g., SAG). You can do this by running a positive control with the agonist alone to ensure it can induce the expected downstream response (e.g., Gli-luciferase expression, alkaline phosphatase activity).
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This compound Concentration Range: Ensure the concentration range of this compound used is appropriate for your assay. Based on published data, this compound is potent, with IC50 values in the low nanomolar to subnanomolar range in sensitive assays. You may need to perform a wide dose-response curve to determine the optimal concentration range for your specific experimental conditions.
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Assay-Specific Conditions: Review the specific parameters of your assay, such as the choice of serum, media supplements, and detection reagents, as these can all impact the results.
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Quantitative Data Summary
The following tables summarize the reported potency of this compound and other Smo modulators from various in vitro assays.
Table 1: Potency of this compound and Other Smo Antagonists in Hedgehog Cell-Based Assays
| Compound | Assay | Cell Line | Agonist | IC50 (nM) |
| This compound | Cerebellar Granule Cell Proliferation | Rat GCPs | SAG (0.01 µM) | 0.4 |
| GDC-0449 | Cerebellar Granule Cell Proliferation | Rat GCPs | SAG (0.01 µM) | ~3 |
| LDE225 | Cerebellar Granule Cell Proliferation | Rat GCPs | SAG (0.01 µM) | ~6 |
| This compound | Alkaline Phosphatase Activity | C3H10T1/2 | SAG (0.1 µM) | 5.6 |
| This compound | Alkaline Phosphatase Activity | C3H10T1/2 | GSA-10 (1 µM) | 1000 |
| This compound | Gli-Luciferase Activity | Shh-light2 | ShhN (5 nM) | Not specified, but shown to inhibit |
| This compound | BODIPY-cyclopamine Binding | HEK-hSmo | - | 8.4 |
Data compiled from Hoch et al., FASEB J., 2015.
Table 2: Binding Affinity of Smo Modulators to Wild-Type and D473H Mutant Human Smo Receptors
| Compound | Ki (nM) - Wild-Type Smo | Ki (nM) - D473H Mutant Smo |
| This compound | 0.7 ± 0.1 | 0.7 ± 0.2 |
| MRT-83 | 4.6 ± 0.7 | 5.5 ± 0.2 |
| LDE225 | 1.6 ± 0.4 | 108 ± 18 |
| GDC-0449 | 5.8 ± 1.3 | >1000 |
| LY2940680 | 0.5 ± 0.2 | 55 ± 0.8 |
| SANT-1 | 1.1 ± 0.1 | 67 ± 0.9 |
| SAG | 2.4 ± 0.3 | 45 ± 0.3 |
Data are means ± SEM. Data from Hoch et al., FASEB J., 2015.
Experimental Protocols
1. Gli-Dependent Luciferase Reporter Assay in Shh-light2 Cells
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Cell Seeding: Plate Shh-light2 cells in 96-well plates.
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Compound Treatment: Add this compound or other test compounds at desired concentrations.
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Pathway Activation: Stimulate the cells with 5 nM ShhN.
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Incubation: Incubate the cells for 40 hours.
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Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
2. Alkaline Phosphatase (AP) Assay in C3H10T1/2 Cells
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Cell Seeding: Plate C3H10T1/2 cells in 96-well plates.
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Compound Treatment: Add this compound or other test compounds.
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Pathway Activation: Induce differentiation with either 0.1 µM SAG or 1 µM GSA-10.
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Incubation: Incubate the cells for 6 days.
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AP Measurement: Measure alkaline phosphatase activity using an appropriate substrate and detection method.
3. Radioligand Binding Assay with [3H]this compound
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Membrane Preparation: Prepare membranes from HEK293 cells transiently transfected with human Smo (wild-type or mutant).
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Binding Reaction: Incubate the cell membranes with [3H]this compound at various concentrations in the presence or absence of competing unlabeled ligands.
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Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound [3H]this compound by liquid scintillation counting.
Visualizations
Caption: this compound inhibits the Hedgehog signaling pathway by antagonizing Smoothened (Smo).
Caption: A generalized workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical flow for troubleshooting sources of variability in this compound experiments.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: MRT-92 in Smoothened Mutant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MRT-92 and Smoothened (SMO) mutant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action on Smoothened (SMO)?
A1: this compound is a potent, sub-nanomolar antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Unlike other SMO inhibitors that bind to distinct sites within the seven-transmembrane (7TM) domain, this compound is unique in that it occupies the entire transmembrane cavity, overlapping with both site 1 (e.g., LY2940680 binding site) and site 2 (e.g., SANT-1 binding site).[1][2] This distinct binding mode is thought to contribute to its high potency and its ability to inhibit certain drug-resistant SMO mutants.
Q2: Is this compound effective against SMO mutants that are resistant to other inhibitors like vismodegib (B1684315) (GDC-0449)?
A2: Yes, this compound has been shown to be effective against the clinically relevant D473H mutation in SMO, which confers resistance to vismodegib. While vismodegib loses its binding affinity for the D473H mutant, this compound retains its potent inhibitory activity. This makes this compound a valuable tool for studying and potentially overcoming this common mechanism of drug resistance in Hh pathway-driven cancers.
Q3: What are the key assays to measure the activity of this compound in SMO mutant cell lines?
A3: The activity of this compound can be assessed using a variety of in vitro assays, including:
-
Radioligand Binding Assays: Using [³H]this compound to determine the binding affinity (Kd) and inhibitory constants (Ki) of this compound for wild-type and mutant SMO receptors.
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Cell Proliferation Assays: Such as the [³H]thymidine incorporation assay in primary cells like cerebellar granule precursors (GCPs) or MTT assays in medulloblastoma cell lines to measure the inhibitory effect of this compound on cell growth.
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Hedgehog Pathway Reporter Assays: Using cell lines stably expressing a Gli-dependent luciferase reporter (e.g., Shh-light2 cells) to quantify the inhibition of Hh pathway signaling.
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Alkaline Phosphatase (AP) Assay: In C3H10T1/2 cells, which differentiate into osteoblasts in response to Hh pathway activation, the inhibition of this differentiation by this compound can be measured by AP activity.
Q4: Where can I find detailed protocols for these assays?
A4: Detailed experimental protocols for the key assays are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound and SMO mutant cell lines.
General Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells/experiments | - Inconsistent cell seeding density- Pipetting errors- Edge effects in multi-well plates- Contamination of cell cultures | - Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.- Use calibrated pipettes and practice proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Regularly check cell cultures for signs of contamination and use aseptic techniques. |
| This compound appears to have low or no activity | - Incorrect concentration of this compound- Degradation of this compound stock solution- Cell line is not dependent on Hedgehog signaling- Presence of a novel resistance mutation in SMO or downstream components (e.g., SUFU, GLI2) | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh stock solutions of this compound and store them appropriately.- Confirm Hedgehog pathway activity in your cell line using a positive control (e.g., SAG) and by measuring baseline Gli1 expression.- Sequence the SMO gene and other key pathway components in your cell line. |
| Unexpected or off-target effects observed | - this compound concentration is too high- Cell line-specific toxicity | - Lower the concentration of this compound.- Test the effect of this compound on a control cell line that does not have an active Hedgehog pathway. |
Specific Assay Troubleshooting
| Assay | Issue | Possible Cause(s) | Troubleshooting Steps |
| Radioligand Binding Assay | High non-specific binding | - Hydrophobic interactions of [³H]this compound with filters or tubes- Inadequate washing | - Use filter plates pre-treated with polyethyleneimine (PEI).- Include 0.1% BSA in the binding buffer.- Ensure rapid and sufficient washing with ice-cold buffer. |
| Gli-Luciferase Reporter Assay | High background luciferase activity | - "Leaky" promoter in the reporter construct- Non-canonical activation of Gli transcription factors | - Test the reporter construct in a cell line with no Hedgehog pathway activity.- Investigate the involvement of other signaling pathways (e.g., PI3K/Akt) that might be activating Gli. |
| Cell Proliferation Assay | Inconsistent results with MTT assay | - Changes in cell metabolism not related to proliferation- Interference from the compound with the MTT reagent | - Confirm results with a direct measure of DNA synthesis, such as a [³H]thymidine incorporation assay.- Include a "no cell" control with the compound to check for direct reduction of MTT. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against wild-type and mutant Smoothened.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Assay | Cell Line/System | Target | Parameter | Value (nM) | Reference |
| Radioligand Binding | HEK293 cells expressing hSMO | Wild-type hSMO | Kd | 0.3 | |
| Radioligand Binding | HEK293 cells expressing D473H hSMO | D473H hSMO | Kd | 0.50 ± 0.1 | |
| Radioligand Binding Competition | HEK293 cells expressing hSMO | Wild-type hSMO | Ki | 0.7 | |
| Gli-Luciferase Reporter | Shh-light2 cells | ShhN-induced Gli activation | IC50 | 2.8 | |
| Alkaline Phosphatase | C3H10T1/2 cells | SAG-induced differentiation | IC50 | 5.6 | |
| Cell Proliferation | Rat cerebellar granule precursors | SAG-induced proliferation | IC50 | 0.4 |
Table 2: Comparative Activity of this compound against Wild-Type and D473H Mutant SMO
| Compound | Target | Assay | IC50 (nM) | Fold Change (D473H vs. WT) | Reference |
| This compound | Wild-type SMO | [³H]this compound Binding | 0.7 | N/A | |
| This compound | D473H SMO | [³H]this compound Binding | Similar to WT | No significant change | |
| GDC-0449 (Vismodegib) | Wild-type SMO | Gli-Luciferase Reporter | 0.076 µM | N/A | |
| GDC-0449 (Vismodegib) | D473H SMO | Gli-Luciferase Reporter | >60 µM | >789 |
Experimental Protocols
[³H]this compound Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to wild-type or mutant SMO expressed in cell membranes.
Materials:
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HEK293 cells transiently or stably expressing the SMO construct of interest.
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Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, protease inhibitors.
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Binding buffer: 50 mM HEPES, 3 mM MgCl₂, pH 7.2, with 0.2% BSA.
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[³H]this compound (radioligand).
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Unlabeled this compound (for competition assays).
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Polypropylene (B1209903) tubes.
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Glass fiber filters (GF/C), pre-treated with 0.3% polyethyleneimine.
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Filtration apparatus.
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Scintillation counter and scintillation fluid.
Procedure:
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Membrane Preparation:
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Harvest cells and resuspend in ice-cold membrane preparation buffer.
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Homogenize the cells using a Dounce homogenizer or similar method.
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Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
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Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
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Resuspend the membrane pellet in binding buffer and determine the protein concentration.
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Binding Assay:
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In polypropylene tubes, add in the following order:
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Binding buffer.
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Unlabeled this compound at various concentrations (for competition assays) or buffer (for saturation assays).
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[³H]this compound at a fixed concentration (for competition assays, typically at or below the Kd) or varying concentrations (for saturation assays).
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Membrane preparation (typically 2-20 µg of protein).
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The final reaction volume should be around 400 µl.
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Incubate at 37°C for 180 minutes.
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Filtration and Counting:
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Terminate the binding reaction by rapid filtration through the pre-treated glass fiber filters.
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Wash the filters quickly with ice-cold binding buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis:
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For saturation binding, plot the specific binding (total binding minus non-specific binding) against the concentration of [³H]this compound to determine the Kd and Bmax.
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For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, which can be converted to a Ki value.
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Gli-Luciferase Reporter Assay
Objective: To measure the inhibition of Hedgehog pathway signaling by this compound.
Materials:
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Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter).
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Cell culture medium (e.g., DMEM with 10% calf serum).
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Low-serum medium (e.g., DMEM with 0.5% calf serum).
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ShhN conditioned medium or a SMO agonist (e.g., SAG).
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This compound.
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96-well white, clear-bottom plates.
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Dual-luciferase reporter assay system.
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Luminometer.
Procedure:
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Cell Seeding:
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Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
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Cell Treatment:
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Once confluent, replace the growth medium with low-serum medium.
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Add this compound at various concentrations.
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Stimulate the Hedgehog pathway by adding ShhN conditioned medium or a SMO agonist like SAG.
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Include appropriate controls (e.g., vehicle control, agonist only).
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Incubate for 24-48 hours.
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Luciferase Assay:
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Lyse the cells according to the dual-luciferase reporter assay system protocol.
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Measure firefly and Renilla luciferase activities using a luminometer.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
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Plot the normalized luciferase activity against the concentration of this compound to determine the IC50.
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Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of medulloblastoma cells.
Materials:
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Medulloblastoma cell line of interest.
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Complete growth medium.
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This compound.
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96-well plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
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Microplate reader (570 nm).
Procedure:
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Cell Seeding:
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Seed medulloblastoma cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
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Allow the cells to attach overnight.
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Cell Treatment:
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Treat the cells with a serial dilution of this compound.
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Include a vehicle-only control.
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Incubate for 72 hours.
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MTT Assay:
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Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add the solubilization solution to dissolve the formazan (B1609692) crystals.
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Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50.
-
Visualizations
Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing the activity of this compound.
Troubleshooting Logic for Poor this compound Response
Caption: A logical workflow for troubleshooting poor experimental responses to this compound.
References
Technical Support Center: Mitigating MRT-92-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential side effects associated with the investigational Smoothened (SMO) inhibitor, MRT-92, in animal models. As this compound is a potent antagonist of the Hedgehog (Hh) signaling pathway, the anticipated side effects are considered class-related, based on observations with other SMO inhibitors.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable guidance for specific issues that may arise during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected, class-related side effects of this compound in animal models?
A1: Based on preclinical and clinical data from other Smoothened (SMO) inhibitors like vismodegib (B1684315) and sonidegib, the following side effects can be anticipated in animal models treated with this compound:
-
Musculoskeletal System: Muscle spasms and cramps are the most commonly reported side effects.[1][2][3]
-
Integumentary System: Alopecia (hair loss) is a frequent observation.[1][4]
-
Gustatory System: Dysgeusia (taste alteration), which may manifest as changes in food preference or reduced intake.
-
Constitutional Symptoms: Weight loss and fatigue or lethargy are common.
-
Gastrointestinal System: Nausea, vomiting, diarrhea, and constipation may occur.
-
Reproductive System: Due to the critical role of the Hedgehog pathway in embryonic development, this compound is expected to be embryotoxic and teratogenic.
Q2: How can I monitor for the onset of these side effects?
A2: A comprehensive monitoring plan is crucial. This should include:
-
Daily Cage-Side Observations: Monitor for changes in posture, movement (indicative of muscle spasms), grooming behavior, and general activity levels.
-
Weekly Body Weight Measurement: Track weight changes throughout the study.
-
Food and Water Consumption: Quantify daily intake to detect anorexia or changes in preference.
-
Physical Examination: Conduct regular, thorough physical examinations, paying close attention to the skin and coat for signs of alopecia.
-
Clinical Pathology: Periodic blood draws can be analyzed for creatine (B1669601) kinase (CK) levels, which may be elevated with muscle spasms, and other relevant biomarkers.
Troubleshooting Common Side Effects
Issue 1: Animal is exhibiting muscle spasms or reluctance to move.
-
Potential Cause: Inhibition of the Hh pathway in skeletal muscle.
-
Troubleshooting Steps:
-
Confirm and Score: Observe the animal for overt muscle twitching or a stiff gait. A simple scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) can be used for consistent assessment.
-
Environmental Enrichment: Ensure easy access to food and water to minimize exertion. Provide soft bedding.
-
Analgesia/Supportive Care: While specific pharmacological interventions for SMO inhibitor-induced muscle spasms in animals are not well-documented, consultation with a veterinarian for potential supportive care options is recommended.
-
Dose Modification: If the spasms are severe and impact animal welfare, consider a dose reduction or a temporary interruption of treatment, if the study design permits.
-
Issue 2: Noticeable hair loss (alopecia) is observed.
-
Potential Cause: The Hh pathway is involved in hair follicle cycling.
-
Troubleshooting Steps:
-
Document: Photograph and document the extent and pattern of hair loss.
-
Skin Integrity: Check for any secondary skin lesions or irritation.
-
Supportive Care: Provide additional nesting material to help animals maintain body temperature, especially if hair loss is extensive. Alopecia is generally reversible upon cessation of treatment.
-
Issue 3: Animal is losing weight and/or has reduced food intake.
-
Potential Cause: Can be multifactorial, stemming from dysgeusia, nausea, or general malaise.
-
Troubleshooting Steps:
-
Palatability: Offer highly palatable, soft, and moist food to encourage eating.
-
Nutritional Support: Supplement with nutrient-dense gels or liquids. In severe cases, consult with veterinary staff regarding assisted feeding methods.
-
Hydration: Monitor for dehydration. Subcutaneous fluid administration may be necessary if the animal is not drinking adequately.
-
Anti-emetics: If nausea and vomiting are suspected, a veterinarian may recommend anti-emetic therapy.
-
Quantitative Data Summary
The following tables summarize the incidence of common adverse events observed in clinical trials of other SMO inhibitors, which can serve as a reference for what to expect with this compound.
Table 1: Incidence of Common All-Grade Adverse Events with SMO Inhibitors (Clinical Data)
| Adverse Event | Vismodegib Incidence (%) | Sonidegib Incidence (%) |
| Muscle Spasms | 66.4 - 70.6 | 49 - 54.4 |
| Alopecia | 58.0 - 61 | 43 - 49.4 |
| Dysgeusia | 70.6 | 43.0 - 44.3 |
| Weight Loss | 16.0 - 33.4 | 27 - 30.4 |
| Fatigue | 19.3 | 32.9 |
| Nausea | 16 - 19.3 | 35 - 39.2 |
| Diarrhea | 17 - 25.2 | 30.4 - 31.6 |
Data compiled from multiple clinical studies.
Experimental Protocols
Protocol 1: Monitoring and Scoring of this compound-Induced Side Effects
-
Frequency: Perform daily cage-side observations and weekly detailed examinations.
-
Body Weight: Record individual animal weights at least twice weekly. A weight loss of >15-20% from baseline is a common endpoint criterion.
-
Food/Water Intake: Measure the amount of food and water consumed per cage daily.
-
Clinical Scoring:
-
Alopecia Score: 0 = No hair loss; 1 = Mild, patchy hair loss; 2 = Moderate, extensive hair loss; 3 = Severe, near-complete hair loss.
-
Muscle Spasm Score: 0 = Normal movement; 1 = Mild, intermittent tremors or stiffness; 2 = Moderate, frequent spasms affecting gait; 3 = Severe, persistent spasms, reluctance to move.
-
General Condition Score: Use a standardized body condition scoring chart and assess for signs of lethargy or distress.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at predetermined intervals to measure plasma creatine kinase (CK) levels as a biomarker for muscle effects.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and the management of its side effects.
Caption: Mechanism of this compound and resulting class-related side effects.
Caption: Workflow for monitoring and mitigating this compound side effects.
Caption: Troubleshooting logic for weight loss in animal models.
References
- 1. Characterization and Management of Hedgehog Pathway Inhibitor-Related Adverse Events in Patients With Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Tips for Managing Hedgehog Pathway Inhibitor Side Effects [practicaldermatology.com]
- 3. Key Clinical Adverse Events in Patients with Advanced Basal Cell Carcinoma Treated with Sonidegib or Vismodegib: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of MRT-92 and Vismodegib for the Treatment of Resistant Medulloblastoma
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of MRT-92 and vismodegib (B1684315) in the context of resistant medulloblastoma. It synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and potential for overcoming treatment resistance.
Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) signaling pathway being a critical driver in approximately one-third of cases. Vismodegib, a first-in-class Smoothened (SMO) inhibitor, initially showed promise in treating SHH-driven medulloblastoma. However, the development of resistance has limited its long-term efficacy.[1] This has spurred the development of next-generation SMO inhibitors, such as this compound, designed to overcome these resistance mechanisms.
Mechanism of Action and Binding
Vismodegib functions by binding to the seven-transmembrane (7TM) domain of the SMO receptor, inhibiting its function and thus blocking the downstream activation of the SHH pathway.[2][3] In contrast, this compound, an acylguanidine derivative, also targets the 7TM domain of SMO but interacts with it in a distinct manner.[4][5] Molecular docking and mutagenesis studies have revealed that this compound occupies a larger portion of the SMO binding cavity, interacting with both the extracellular loops (site 1) and the deeper transmembrane region (site 2). This unique binding mode is thought to contribute to its potency and its ability to inhibit SMO mutants that are resistant to vismodegib.
Preclinical Efficacy
This compound has demonstrated potent antagonist activity against the SMO receptor in various preclinical assays. In contrast, vismodegib's efficacy can be hampered by specific mutations within the SMO binding site.
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | [3H]thymidine incorporation | Rat cerebellar granule precursors (GCPs) | IC50 of 0.4 nM in inhibiting SAG-induced proliferation | |
| Metabolic activity assay | Ptc+/- medulloblastoma cells | >50% inhibition of proliferation at 0.3 µM | ||
| BODIPY-cyclopamine binding assay | HEK cells expressing human SMO (HEK-hSMO) | IC50 of 8.4 nM | ||
| Vismodegib (GDC-0449) | [3H]thymidine incorporation | Rat cerebellar granule precursors (GCPs) | IC50 of 3 nM in inhibiting SAG-induced proliferation | |
| Metabolic activity assay | Ptc+/- medulloblastoma cells | >50% inhibition of proliferation at 3 µM |
Overcoming Vismodegib Resistance
A significant advantage of this compound is its demonstrated efficacy against vismodegib-resistant SMO mutants. The most well-characterized resistance-conferring mutation is D473H. This compound retains its binding affinity and inhibitory activity against the SMO-D473H mutant, a key differentiator from vismodegib.
Mechanisms of resistance to vismodegib are multifaceted and are not limited to SMO mutations. Other identified mechanisms include:
-
Mutations in downstream components of the SHH pathway, such as PTCH1 and SUFU.
-
Amplification of downstream effectors like GLI2 and MYCN.
-
Activation of parallel signaling pathways, including PI3K/AKT/mTOR.
The ability of this compound to overcome resistance conferred by SMO mutations suggests its potential as a second-line therapy after vismodegib failure.
Clinical Data for Vismodegib in Resistant Medulloblastoma
Phase I and II clinical trials have evaluated vismodegib in patients with recurrent or refractory medulloblastoma. While some patients, particularly those with SHH-subgroup tumors, have shown responses, the overall efficacy has been limited by both primary and acquired resistance.
In a phase II study (PBTC-025B), adult patients with recurrent SHH-medulloblastoma treated with vismodegib showed a longer progression-free survival (PFS) compared to those with non-SHH tumors. However, even within the SHH subgroup, responses were not universal, underscoring the molecular heterogeneity of the disease. Another study (MEVITEM) which combined vismodegib with temozolomide (B1682018) in adults with recurrent/refractory SHH-medulloblastoma did not show a significant improvement in PFS at 6 months, further highlighting the challenge of overcoming resistance.
Currently, there is no publicly available clinical data for this compound.
Signaling Pathways and Experimental Workflow
Hedgehog Signaling Pathway and Drug Action
The diagram below illustrates the canonical Hedgehog signaling pathway and the points of intervention for vismodegib and this compound. Both drugs target SMO to prevent the downstream activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and survival.
Caption: Canonical Hedgehog signaling pathway and points of inhibition by this compound and vismodegib.
Mechanisms of Resistance to Vismodegib
Resistance to vismodegib can arise from mutations in SMO that prevent drug binding or through the activation of downstream or parallel signaling pathways that bypass the need for SMO activation.
Caption: Key mechanisms of resistance to vismodegib in medulloblastoma.
Experimental Protocols
In Vitro Proliferation Assay (as described for this compound)
This protocol outlines the methodology used to assess the inhibitory effect of compounds on the proliferation of rat cerebellar granule precursors (GCPs), a key cell type in the development of SHH-driven medulloblastoma.
Caption: Workflow for assessing SMO inhibitor potency in primary GCP cultures.
Detailed Methodology:
-
Cell Isolation and Culture: Cerebellar granule precursors (GCPs) are isolated from postnatal day 7 (P7) rat cerebella.
-
Proliferation Induction: GCP proliferation is induced by the addition of a Smoothened agonist, such as SAG (0.01 µM).
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound (e.g., this compound) to generate a dose-response curve.
-
Proliferation Measurement: [3H]thymidine is added to the culture medium. The amount of radiolabel incorporated into the DNA of proliferating cells is quantified as a measure of cell division.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
Conclusion
This compound represents a promising next-generation SMO inhibitor with potent preclinical activity against both wild-type and vismodegib-resistant SMO mutants. Its distinct binding mechanism may offer a therapeutic advantage in cases of acquired resistance to first-generation inhibitors like vismodegib. While vismodegib has demonstrated some clinical activity in SHH-subgroup medulloblastoma, its efficacy is often transient due to the development of resistance. Further preclinical and eventual clinical evaluation of this compound is warranted to determine its potential role in the treatment of resistant medulloblastoma. The development of combination therapies that target parallel resistance pathways may also be crucial for improving outcomes for patients with this challenging disease.
References
- 1. Researchers find clues to drug resistance in medulloblastoma subtype [unclineberger.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MEVITEM—a phase I/II trial of vismodegib + temozolomide vs temozolomide in patients with recurrent/refractory medulloblastoma with Sonic Hedgehog pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Potency: MRT-92 vs. Sonidegib in Hedgehog Pathway Inhibition
For Immediate Release
In the landscape of targeted cancer therapies, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for cancers like basal cell carcinoma and medulloblastoma. Within this pathway, the Smoothened (SMO) receptor is a key drug target. This guide provides a detailed comparison of the potency of two prominent SMO antagonists: MRT-92 and sonidegib (LDE225), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and sonidegib are small molecule inhibitors that target the SMO receptor, a central component of the Hh signaling pathway.[1][2] Under normal conditions, the Patched (PTCH) receptor inhibits SMO. However, in many cancers, mutations in PTCH or activating mutations in SMO lead to constitutive activation of the Hh pathway, driving cell proliferation and tumor growth.[3][4] this compound and sonidegib bind to the SMO receptor, preventing its activation and thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.[2]
Quantitative Comparison of Potency
Preclinical studies directly comparing this compound and sonidegib have demonstrated a significant difference in their inhibitory potency. This compound has shown subnanomolar antagonist activity and is reported to be a more potent inhibitor of the Hh pathway than sonidegib in various cell-based assays.
| Compound | Assay | IC50 (nM) | Reference |
| This compound | Inhibition of SAG-induced rat cerebellar granule cell (GCP) proliferation | 0.4 | |
| Sonidegib (LDE225) | Inhibition of SAG-induced rat cerebellar granule cell (GCP) proliferation | 2.8 | |
| This compound | Inhibition of ShhN-induced Gli-luciferase reporter transcription in Shh-light2 cells | 2.8 | |
| Sonidegib (LDE225) | Inhibition of ShhN-induced Gli-luciferase reporter transcription in Shh-light2 cells | 18 | |
| This compound | Competition with Bodipy-cyclopamine binding to HEK-hSmo cells | 8.4 | |
| Sonidegib (LDE225) | Competition with Bodipy-cyclopamine binding to HEK-hSmo cells | 12 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency comparison table.
Inhibition of SAG-induced Rat Cerebellar Granule Cell (GCP) Proliferation
This assay measures the ability of a compound to inhibit the proliferation of primary rat GCPs induced by the SMO agonist SAG (Smoothened agonist).
-
Cell Culture: Primary cultures of GCPs were prepared from the cerebella of 7-day-old Wistar rats.
-
Assay Setup: GCPs were plated in 96-well plates.
-
Induction and Inhibition: Cell proliferation was stimulated by the addition of 0.01 µM SAG. Concurrently, varying concentrations of this compound or sonidegib were added to the wells.
-
Proliferation Measurement: After a specified incubation period, [³H]thymidine was added to the cells. The amount of [³H]thymidine incorporated into the DNA, which is proportional to cell proliferation, was measured using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition of [³H]thymidine incorporation against the logarithm of the inhibitor concentration.
Gli-luciferase Reporter Assay in Shh-light2 Cells
This cell-based assay quantifies the activity of the Hh pathway by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.
-
Cell Line: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control, were used.
-
Assay Setup: Cells were plated in 96-well plates.
-
Induction and Inhibition: The Hh pathway was activated by treating the cells with 5 nM ShhN (sonic hedgehog N-terminal signaling domain). Simultaneously, cells were treated with a range of concentrations of this compound or sonidegib.
-
Luciferase Measurement: After a 40-hour incubation, the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 values were determined by plotting the normalized luciferase activity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and points of inhibition by this compound and sonidegib.
Caption: Workflow for key in vitro potency assays.
Conclusion
The available preclinical data indicates that this compound is a more potent inhibitor of the Hedgehog signaling pathway than sonidegib. Specifically, in cell-based assays measuring the inhibition of SMO agonist-induced cell proliferation and downstream gene transcription, this compound demonstrated significantly lower IC50 values. This suggests that this compound may have the potential for greater efficacy or could be effective at lower concentrations, which could translate to an improved therapeutic window. It is important to note that sonidegib is an approved therapeutic for advanced basal cell carcinoma, and its clinical efficacy and safety have been established. Further in vivo and clinical studies are necessary to determine if the superior in vitro potency of this compound translates into a more favorable clinical profile compared to sonidegib.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mrt-92 vs. GDC-0449: A Comparative Analysis of Smoothened Binding Affinity
In the landscape of Hedgehog (Hh) signaling pathway inhibitors, both Mrt-92 and GDC-0449 (Vismodegib) have emerged as significant small molecules that target the Smoothened (Smo) receptor. Their efficacy is intrinsically linked to their binding affinity for Smo, a key determinant of their therapeutic potential. This guide provides a detailed comparison of the Smo binding affinities of this compound and GDC-0449, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and GDC-0449 to the Smoothened receptor have been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data from these studies.
| Compound | Assay Type | Radioligand | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Saturation Binding | [³H]this compound | HEK-hSmo | Kd | 0.30 ± 0.1 | [1][2] |
| This compound | Kinetic Analysis | [³H]this compound | HEK-hSmo | Kd (k-1/k1) | 0.24 ± 0.1 | [1] |
| This compound | Competition Binding | BODIPY-cyclopamine | HEK-hSmo | IC50 | 8.4 | [3][4] |
| This compound | Functional Assay (GCP proliferation) | - | Rat GCPs | IC50 | 0.4 | [2][3] |
| GDC-0449 | Competition Binding | [³H]-cyclopamine | Wild-type Smo | Ki | 16.2 ± 2.1 | [5] |
| GDC-0449 | Hedgehog Pathway Inhibition | - | - | IC50 | 3 | [6] |
Key Findings:
-
This compound demonstrates sub-nanomolar binding affinity to the human Smoothened receptor, with a dissociation constant (Kd) of approximately 0.3 nM as determined by saturation binding assays with [³H]this compound.[1][2]
-
In competition binding assays, this compound effectively displaces BODIPY-cyclopamine with an IC50 of 8.4 nM.[3][4]
-
GDC-0449 exhibits a slightly lower binding affinity for wild-type Smo compared to this compound, with a reported inhibition constant (Ki) of 16.2 nM in competition binding assays using [³H]-cyclopamine.[5]
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[7][8] Both this compound and GDC-0449 act by inhibiting the Smoothened receptor, a central component of this pathway.
Caption: The canonical Hedgehog signaling pathway and the inhibitory action of this compound and GDC-0449 on Smoothened.
Experimental Protocols
The determination of binding affinities for this compound and GDC-0449 relies on precise experimental methodologies. Below are detailed protocols for the key assays cited.
Saturation Binding Assay for this compound
This assay determines the equilibrium dissociation constant (Kd) of a radiolabeled ligand to its receptor.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing human Smoothened (HEK-hSmo) are cultured to near confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of [³H]this compound (e.g., 0.1–10.5 nM) are added to the wells containing the cell membranes (10-20 µg of protein).[1]
-
For determining non-specific binding, a high concentration of an unlabeled competitor (e.g., 1 µM GDC-0449 or MRT-83) is added to a parallel set of wells.[1]
-
The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The saturation binding data is then analyzed using non-linear regression (e.g., in GraphPad Prism) to determine the Kd and Bmax (maximum number of binding sites).
Competition Binding Assay for GDC-0449
This assay measures the ability of an unlabeled compound (GDC-0449) to compete with a radiolabeled ligand for binding to the receptor, from which the inhibition constant (Ki) can be derived.
1. Cell Culture and Membrane Preparation:
-
Similar to the saturation binding assay, membranes are prepared from cells expressing the Smoothened receptor.
2. Competition Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., 25 nM of [³H]-cyclopamine) is added to the wells containing the cell membranes.[5]
-
Increasing concentrations of the unlabeled competitor, GDC-0449, are added to the wells.
-
The plate is incubated to allow for competitive binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The separation of bound and free radioligand and the quantification of radioactivity are performed as described for the saturation binding assay.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor.
-
The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Caption: Generalized workflow for radioligand binding assays to determine Smoothened binding affinity.
Conclusion
Both this compound and GDC-0449 are potent inhibitors of the Smoothened receptor. The available experimental data indicates that this compound exhibits a higher binding affinity for Smo, with a sub-nanomolar Kd value. This enhanced affinity may have implications for its potency and efficacy in inhibiting the Hedgehog signaling pathway. The choice between these inhibitors for research or therapeutic development may depend on various factors, including the specific cellular context, potential for off-target effects, and the presence of Smo mutations that can confer resistance. The detailed experimental protocols provided herein offer a foundation for the consistent and reproducible evaluation of these and other Smo inhibitors.
References
- 1. Identification of select glucocorticoids as Smoothened agonists: Potential utility for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Unveiling the Differential Efficacy of MRT-92: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of MRT-92's effects on wild-type and mutant Smoothened (Smo), a key protein in the Hedgehog (Hh) signaling pathway. This document summarizes key experimental data, outlines detailed protocols, and visualizes the underlying molecular interactions and experimental designs.
This compound is a potent antagonist of the Smoothened (Smo) receptor, a critical transducer of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of this pathway is implicated in various developmental processes and cancers.[1][2] this compound distinguishes itself from other Smo inhibitors by its unique binding mechanism and its efficacy against certain drug-resistant Smo mutations.
Mechanism of Action: A Tale of Two Binding Sites
The Smoothened receptor, a member of the G protein-coupled receptor (GPCR) superfamily, possesses a seven-transmembrane (7TM) domain containing a deep, narrow hydrophobic cavity.[1][2] Structural studies of human Smo (hSmo) have revealed two main binding sites for antagonists within this domain:
Most Smo antagonists bind to either Site 1 (e.g., LY2940680) or Site 2 (e.g., SANT-1).[1][2] this compound, an acylguanidine derivative, represents a third class of Smo antagonists.[1][2][3] Guided by molecular docking and site-directed mutagenesis, studies have shown that this compound is unique in its ability to simultaneously occupy both Site 1 and Site 2, effectively filling the entire Smo binding cavity.[1][2][3]
This comprehensive binding is believed to contribute to its high potency and its ability to inhibit a clinically relevant mutant form of Smo.
Comparative Efficacy of this compound
This compound has demonstrated superior potency in various cell-based assays compared to other well-known Smo antagonists.
| Compound | Target/Assay | IC50 (nM) | Reference |
| This compound | ShhN-induced Gli-luciferase in NIH3T3 cells | 2.8 | [1] |
| GDC-0449 (Vismodegib) | ShhN-induced Gli-luciferase in NIH3T3 cells | >10 | [1] |
| LDE225 (Sonidegib) | ShhN-induced Gli-luciferase in NIH3T3 cells | >10 | [1] |
| This compound | SAG-induced proliferation of rat cerebellar granule cells (GCPs) | 0.4 | [1][2] |
| GDC-0449 (Vismodegib) | SAG-induced proliferation of rat cerebellar granule cells (GCPs) | 7-15 times less potent than this compound | [1] |
| LDE225 (Sonidegib) | SAG-induced proliferation of rat cerebellar granule cells (GCPs) | 7-15 times less potent than this compound | [1] |
| This compound | [3H]this compound binding to hSmo | Kd = 0.3 nM | [1][2] |
Overcoming Drug Resistance: The Case of the D473H Mutation
A significant challenge in cancer therapy with Smo inhibitors is the emergence of drug resistance, often through mutations in the Smo gene. One such mutation is D473H in human Smo, which confers resistance to first-generation inhibitors like GDC-0449 and LDE225.[1][4]
This compound has been shown to be effective against this resistant mutant.[5] Its unique binding mode, spanning the entire transmembrane cavity, allows it to maintain its inhibitory activity where other drugs fail.[4][5] This suggests that this compound and similar "third generation" Smo antagonists could be valuable therapeutic options for patients who have developed resistance to earlier treatments.
| Compound | Smoothened Genotype | Efficacy | Reference |
| GDC-0449 (Vismodegib) | Wild-type | Potent Inhibition | [4] |
| GDC-0449 (Vismodegib) | D473H mutant | Poorly Active | [1][4] |
| This compound | Wild-type | Potent Inhibition | [1] |
| This compound | D473H mutant | Maintains Pharmacological Characteristics | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to characterize the effects of this compound.
[3H]this compound Radioligand Binding Assay
This assay quantifies the binding affinity of this compound to the human Smoothened receptor.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding wild-type or mutant human Smoothened receptors using a suitable transfection reagent like X-tremeGENE 9.[1]
-
Membrane Preparation: Transfected cells are harvested, and crude cell membranes are prepared through homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with increasing concentrations of [3H]this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
-
Separation and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.
-
Data Analysis: The binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Gli-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog signaling pathway by quantifying the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter.
Protocol:
-
Cell Culture and Transfection: NIH3T3 cells are co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Pathway Activation and Inhibition: The cells are treated with a Hedgehog pathway agonist, such as the N-terminal fragment of Sonic Hedgehog (ShhN) or Smoothened agonist (SAG), to induce Gli-luciferase expression.[1] Concurrently, cells are treated with varying concentrations of this compound or other Smo antagonists.
-
Cell Lysis and Luciferase Measurement: After a suitable incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Cerebellar Granule Progenitor (GCP) Proliferation Assay
This assay assesses the ability of this compound to inhibit the proliferation of primary cerebellar granule progenitor cells, a process that is highly dependent on Hedgehog signaling.
Protocol:
-
Primary Cell Culture: Cerebellar granule progenitor cells are isolated from rat pups and cultured in vitro.
-
Induction of Proliferation: The proliferation of GCPs is stimulated by the addition of a Smo agonist like SAG.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or other Smo inhibitors.
-
Measurement of Proliferation: Cell proliferation is quantified by measuring the incorporation of [3H]thymidine into newly synthesized DNA. This is typically done by adding [3H]thymidine to the culture medium for a set period, followed by harvesting the cells, precipitating the DNA, and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value for the inhibition of proliferation is determined from the dose-response curve.[1]
Conclusion
This compound is a highly potent Smoothened antagonist with a unique mechanism of action that involves binding to the entire transmembrane cavity of the receptor. This distinct binding mode likely contributes to its superior potency compared to other Smo inhibitors and, critically, allows it to overcome clinically relevant resistance mutations such as D473H. These characteristics position this compound as a promising candidate for further investigation in the treatment of Hedgehog pathway-driven cancers, particularly in cases of acquired resistance to first-generation therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the differential effects of this compound and to develop next-generation Smo inhibitors.
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Defeating Drug Resistance: MRT-92 Demonstrates Potent Efficacy Against the D473H Smoothened Mutation
For researchers, scientists, and drug development professionals, the emergence of drug resistance is a critical hurdle in cancer therapy. In Hedgehog (Hh) pathway-driven cancers, such as medulloblastoma and basal cell carcinoma, mutations in the Smoothened (SMO) receptor can render first-generation inhibitors ineffective. A key culprit is the D473H mutation, which confers resistance to drugs like vismodegib (B1684315) (GDC-0449). This guide provides a comparative analysis of MRT-92, a novel SMO antagonist, and its efficacy against this clinically relevant mutation, supported by experimental data.
This compound, an acylguanidine derivative, has demonstrated subnanomolar antagonist activity against the Smoothened receptor.[1][2] Crucially, unlike first-generation inhibitors, this compound retains its high potency against the D473H SMO mutant, offering a promising strategy to overcome acquired resistance.[3] This guide will delve into the quantitative data supporting this compound's efficacy, detail the experimental protocols used for its validation, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy of Smoothened Inhibitors
The following table summarizes the inhibitory potency of this compound and other Smoothened antagonists against wild-type (WT) and the drug-resistant D473H mutant SMO. The data clearly illustrates the significant drop in efficacy for first-generation inhibitors when faced with the D473H mutation, a challenge that this compound and other next-generation inhibitors overcome.
| Compound | Target | Assay | Potency (WT) | Potency (D473H) | Fold Change in Potency (D473H vs. WT) |
| This compound | Human SMO | Radioligand Binding (Ki) | 0.7 nM | 0.7 nM | 1 |
| GDC-0449 (Vismodegib) | Human SMO | Gli-Luciferase Reporter (IC50) | 20 nM | >3000 nM | >150 |
| LDE225 (Sonidegib) | Human SMO | Binding Assay (IC50) | 2.5 nM | Significantly Reduced | - |
| HH-13 | Human SMO | Gli-Luciferase Reporter (IC50) | - | <0.2 µM | - |
| HH-20 | Human SMO | Gli-Luciferase Reporter (IC50) | - | <0.2 µM | - |
| LEQ-506 | Human SMO | - | Potent | Potent | No significant difference |
| TAK-441 | Human SMO | - | Potent | Good inhibitory effect | Virtually no reduction in potency |
Visualizing the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of cell growth and differentiation. In the "off" state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of the Sonic Hedgehog (SHH) ligand, this inhibition is lifted, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus to induce the expression of target genes. SMO inhibitors like this compound act by directly binding to and inhibiting SMO, thereby blocking the downstream signaling cascade. The D473H mutation, located in the drug-binding pocket of SMO, sterically hinders the binding of first-generation inhibitors.
Experimental Protocols
The validation of this compound's efficacy against the D473H SMO mutation relies on robust in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and other inhibitors for wild-type and D473H mutant SMO.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells transiently expressing either wild-type or D473H mutant Smoothened.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that binds to SMO (e.g., [3H]this compound) and varying concentrations of the unlabeled competitor compound (this compound or other inhibitors).
-
Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Gli-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the Hedgehog pathway.
Objective: To determine the functional inhibitory concentration (IC50) of this compound and other compounds on Hedgehog pathway signaling.
Methodology:
-
Cell Culture and Transfection: NIH-3T3 cells are stably or transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control vector. For testing against the D473H mutant, cells are also co-transfected with an expression vector for either wild-type or D473H SMO.
-
Pathway Activation: The Hedgehog pathway is activated using a SMO agonist like SAG (Smoothened Agonist) or by overexpression of SMO.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the test compounds (e.g., this compound, GDC-0449).
-
Lysis and Luciferase Measurement: After a defined incubation period (typically 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for validating the efficacy of a novel Smoothened inhibitor against a resistant mutant.
Conclusion
The experimental evidence strongly supports the efficacy of this compound against the D473H Smoothened mutation, a clinically significant mechanism of resistance to first-generation Hedgehog pathway inhibitors. Its ability to maintain potent inhibition of the mutant receptor, as demonstrated by consistent Ki and IC50 values, positions this compound as a valuable candidate for further development in the treatment of Hedgehog-driven cancers, particularly in cases of acquired resistance. The distinct binding mode of this compound to the Smoothened receptor likely underlies its ability to overcome this resistance mechanism. Further investigation into next-generation inhibitors like this compound is crucial for expanding the therapeutic arsenal (B13267) against these challenging malignancies.
References
- 1. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation Analysis of Cerebellar Granule Neuron Progenitors for Microcephaly Research, Using Immunofluorescent Staining and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
A Structural Showdown: Unraveling the Binding Pockets of Mrt-92 and LDE225 in the Smoothened Receptor
A Comparative Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the Hedgehog (Hh) signaling pathway has emerged as a critical target. Central to this pathway is the Smoothened (Smo) receptor, a G protein-coupled receptor whose aberrant activation is a driver in various malignancies. Two potent antagonists of Smo, Mrt-92 and LDE225 (Sonidegib), have demonstrated significant promise in inhibiting Hh-dependent cancer growth. While both molecules target the same receptor, a deeper structural analysis reveals distinct binding mechanisms and interactions within the Smo transmembrane (7TM) domain. This guide provides a comprehensive comparison of the this compound and LDE225 binding pockets, supported by experimental data and detailed methodologies, to inform future drug design and development efforts.
Unveiling the Binding Pockets: A Tale of Two Sites
The Smoothened receptor possesses a long, narrow binding cavity within its 7TM domain, which can be broadly divided into two main regions: a more extracellularly located "Site 1" and a deeper, more cytoplasmic "Site 2". The binding modes of this compound and LDE225 are distinguished by their interaction with these sites.
LDE225 (Sonidegib): A Classic "Site 1" Antagonist
LDE225 is categorized as a "type 1" Smo antagonist, primarily occupying the upper, extracellular portion of the binding cavity[1]. Its binding is analogous to that of other well-characterized Smo inhibitors like cyclopamine (B1684311). While a co-crystal structure of LDE225 with Smo is not publicly available, mutagenesis and computational modeling studies suggest that its interaction is largely confined to the extracellular loops and the upper regions of the transmembrane helices.
This compound: A "Third Type" of Antagonist Spanning Both Sites
In contrast, this compound represents a novel, "third type" of Smo antagonist, characterized by its ability to simultaneously occupy both Site 1 and Site 2[2][3][4]. This unique binding mode allows this compound to fill the entire length of the Smo binding cavity, from the extracellular loops down to the deeper, cytoplasmic-proximal subpocket[2][3][4]. Molecular docking and site-directed mutagenesis studies have elucidated the specific amino acid residues crucial for this extensive interaction.
The trimethoxyphenyl moiety of this compound engages in aromatic and hydrophobic interactions with residues in the extracellular domain (ECD) and extracellular loop 3 (ECL3), including L221, W480, and F484[1]. The central acylguanidine core forms a network of hydrogen bonds with polar residues in the upper part of the cavity, such as N219, D384, Y394, and E518[1]. The elongated biaryl portion of this compound extends deep into Site 2, making extensive hydrophobic and aromatic contacts with a host of residues, including V329, I408, H470, and M525[1].
Quantitative Comparison of Binding Affinity and Potency
The distinct binding mechanisms of this compound and LDE225 are reflected in their binding affinities and inhibitory potencies. Head-to-head comparisons in various assays consistently demonstrate the high potency of both compounds, with this compound often exhibiting subnanomolar activity.
| Parameter | This compound | LDE225 (Sonidegib) | Reference |
| Binding Affinity (Kd) | |||
| [³H]this compound binding to hSmo | 0.3 nM | - | [2][3][4] |
| Inhibitory Potency (IC50) | |||
| Shh-Light2 Gli-luciferase assay | 2.8 nM | 21 nM | [3] |
| C3H10T1/2 osteoblast differentiation | 5.6 nM | 20 nM | [3] |
| SAG-induced cerebellar granule cell proliferation | 0.4 nM | 6 nM | [2][3][4] |
| BODIPY-cyclopamine binding (HEK-hSmo) | 8.4 nM | - | |
| Mouse Smo Binding Assay | - | 1.3 nM | [5] |
| Human Smo Binding Assay | - | 2.5 nM | [5] |
Signaling Pathway and Experimental Workflows
The inhibitory action of both this compound and LDE225 converges on the Hedgehog signaling pathway. By binding to and antagonizing the Smoothened receptor, they prevent the downstream activation of the Gli family of transcription factors, ultimately leading to the suppression of Hh target gene expression and inhibition of tumor growth.
Caption: Hedgehog Signaling Pathway and Points of Inhibition.
Caption: Differential Binding Modes of LDE225 and this compound.
Experimental Protocols
1. BODIPY-Cyclopamine Competition Binding Assay
This assay is used to determine the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the Smoothened receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably overexpressing human Smoothened (HEK-hSmo) are cultured to confluency.
-
Cells are harvested, washed with PBS, and resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Cells are homogenized, and the lysate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
-
Competition Binding Assay:
-
A fixed concentration of BODIPY-cyclopamine (typically in the low nanomolar range) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor compound (this compound or LDE225) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled Smo antagonist (e.g., 10 µM cyclopamine).
-
The reaction is incubated to equilibrium (e.g., 2-4 hours at room temperature).
-
The membranes are then collected by filtration through a glass fiber filter plate and washed with ice-cold binding buffer to remove unbound ligand.
-
The fluorescence retained on the filters is measured using a plate reader.
-
The IC50 value is calculated by non-linear regression analysis of the competition curves.
-
2. NanoBRET™ Smoothened Binding Assay
This is a live-cell, real-time assay that measures ligand binding based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Smoothened receptor (donor) and a fluorescently labeled ligand (acceptor).
-
Cell Preparation:
-
HEK293 cells are transiently or stably transfected with a construct encoding for Smoothened fused to NanoLuc® luciferase (Nluc-Smo).
-
Transfected cells are seeded into a white, opaque 96- or 384-well plate and cultured for 24-48 hours.
-
-
Binding Assay:
-
The culture medium is replaced with an assay buffer (e.g., Opti-MEM).
-
A fluorescently labeled Smo antagonist, such as BODIPY-cyclopamine, is added to the cells at a fixed concentration.
-
For competition assays, increasing concentrations of the unlabeled test compound (this compound or LDE225) are added.
-
The NanoBRET™ substrate (furimazine) is added to initiate the luminescent reaction.
-
The plate is immediately read on a luminometer capable of simultaneously measuring the donor (e.g., 460 nm) and acceptor (e.g., >600 nm for BODIPY-cyclopamine) emission signals.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
IC50 values are determined from the competition curves by plotting the BRET ratio against the logarithm of the competitor concentration.
-
Conclusion
The structural and functional comparison of this compound and LDE225 reveals two distinct strategies for antagonizing the Smoothened receptor. LDE225 represents a potent, "classic" inhibitor targeting the well-defined Site 1 in the extracellular region of the Smo binding pocket. In contrast, this compound showcases a novel, expansive binding mode that encompasses both Site 1 and the deeper Site 2, effectively plugging the entire transmembrane channel. This comprehensive engagement may offer advantages in terms of potency and potentially in overcoming certain resistance mutations. The detailed understanding of these distinct binding pockets, supported by the provided quantitative data and experimental protocols, offers a valuable resource for the rational design of next-generation Smoothened inhibitors with improved efficacy and resistance profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of a multi-domain human smoothened receptor in complex with a super stabilizing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diamond.ac.uk [diamond.ac.uk]
- 4. Crystal structure of a multi-domain human smoothened receptor in complex with a super stabilizing ligand (Journal Article) | OSTI.GOV [osti.gov]
- 5. medchemexpress.com [medchemexpress.com]
MRT-92 Demonstrates Superior Potency in Hedgehog Pathway Inhibition Compared to Cyclopamine
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of Hedgehog (Hh) signaling pathway inhibitors, both the synthetic molecule MRT-92 and the naturally occurring steroidal alkaloid cyclopamine (B1684311) target the essential transmembrane protein Smoothened (Smo). However, emerging data reveals that this compound possesses significant advantages over cyclopamine, particularly in terms of potency. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to inform preclinical research and drug development in oncology and developmental biology.
Mechanism of Action: A Tale of Two Binders
Both this compound and cyclopamine function by directly binding to the Smoothened receptor, a key transducer of the Hh signal. Cyclopamine, a well-established inhibitor, interacts with the heptahelical bundle of Smo.[1] this compound, a novel acylguanidine derivative, also binds to the transmembrane domain of Smo but distinguishes itself by occupying a region that overlaps with both previously identified antagonist binding sites (type 1, where cyclopamine binds, and type 2).[2][3] This unique "type 3" binding mode is believed to contribute to its enhanced potency.
Quantitative Comparison of Inhibitory Activity
Experimental data consistently demonstrates the superior potency of this compound in inhibiting the Hh pathway. A key study directly comparing this compound to other Smo antagonists, including those in the same class as cyclopamine, found this compound to be 7 to 15 times more potent in inhibiting Smo agonist (SAG)-induced proliferation of rat cerebellar granule cells (GCPs).[4]
| Inhibitor | Assay Type | Cell Type/System | Agonist (Concentration) | IC50 Value | Reference |
| This compound | GCP Proliferation | Rat Cerebellar Granule Cells | SAG (0.01 µM) | 0.4 nM | [2] |
| This compound | Alkaline Phosphatase Activity | C3H10T1/2 cells | SAG (0.05 µM) | 2.8 nM | |
| This compound | BODIPY-cyclopamine binding | HEK-hSMO cells | - | 8.4 nM | |
| Cyclopamine | Hh cell assay | Not specified | Not specified | 46 nM | |
| Cyclopamine | BODIPY-cyclopamine binding | Mouse Smo | - | ~120 nM |
GCP: Granule Cell Precursor; SAG: Smoothened Agonist; IC50: Half-maximal inhibitory concentration.
Off-Target Effects and Other Considerations
While both compounds effectively inhibit the Hh pathway, their broader biological effects may differ. Cyclopamine has been reported to induce apoptosis through a ceramide-dependent mechanism that is independent of its action on Smo and the Gli transcription factors. This off-target effect could contribute to its cellular toxicity. Information regarding the off-target profile of this compound is less extensive in the public domain, with current research highlighting its high on-target potency and its ability to overcome certain resistance mutations in the Smo receptor.
Visualizing the Molecular Interactions and Experimental Designs
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The canonical Hedgehog signaling pathway and points of inhibition.
Caption: Generalized workflow for comparing Hh pathway inhibitors.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay quantifies the activity of the Gli transcription factors, the final effectors of the Hh pathway.
-
Cell Seeding: Plate Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in 96-well plates and grow to confluence.
-
Treatment: Replace the growth medium with a low-serum medium. Add a constant concentration of a Hh pathway agonist (e.g., Shh-conditioned medium or SAG) and serial dilutions of the test inhibitor (this compound or cyclopamine).
-
Incubation: Incubate the cells for 30-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis: Remove the medium and lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cerebellar Granule Cell (GCP) Proliferation Assay
This assay assesses the ability of inhibitors to block the proliferation of primary neurons that is dependent on Hh signaling.
-
Cell Isolation and Culture: Isolate cerebellar granule neurons from postnatal day 5-7 rat or mouse pups. Culture the cells in a serum-based medium.
-
Treatment: After an initial culture period, treat the cells with a Hh pathway agonist (e.g., 0.01 µM SAG) to induce proliferation, along with increasing concentrations of this compound or cyclopamine.
-
[3H]Thymidine Incorporation: After a set incubation period (e.g., 24 hours), add [3H]thymidine to the culture medium and incubate for an additional period (e.g., 16-24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting and Scintillation Counting: Harvest the cells and measure the amount of incorporated [3H]thymidine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the maximal response induced by the agonist alone. Generate an inhibition curve by plotting the percentage of proliferation against the inhibitor concentration to determine the IC50 value.
Conclusion
The available data strongly indicates that this compound is a more potent inhibitor of the Hedgehog signaling pathway than cyclopamine. Its unique binding mechanism to the Smoothened receptor likely contributes to its sub-nanomolar efficacy in cell-based assays. While further studies are needed to fully characterize its off-target profile in comparison to cyclopamine, the superior potency of this compound makes it a highly valuable tool for researchers studying Hh-dependent processes and a promising candidate for the development of next-generation therapeutics targeting Hh-driven diseases.
References
- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
Mrt-92: A Potent and Specific Smoothened Antagonist with Undetermined GPCR Cross-Reactivity
For researchers, scientists, and drug development professionals, Mrt-92 presents as a high-affinity antagonist of the Smoothened (Smo) receptor, a class F G protein-coupled receptor (GPCR) central to the Hedgehog (Hh) signaling pathway. While its activity at Smo is well-characterized, a comprehensive understanding of its cross-reactivity with other GPCRs remains to be publicly documented.
This compound demonstrates subnanomolar antagonist activity against the Smo receptor, effectively inhibiting the Hh signaling pathway.[1][2] This potent inhibition is achieved through a unique binding mechanism, where this compound occupies both the extracellular loop-binding site (site 1) and the deeper transmembrane cavity (site 2) of the Smo receptor simultaneously.[1][2] However, extensive searches of the scientific literature have not yielded specific studies detailing the selectivity profile of this compound against a broader panel of GPCRs. This absence of data is a critical consideration for its therapeutic development and its use as a chemical probe.
Potency and Affinity at the Smoothened Receptor
This compound exhibits high potency in functional assays and strong binding affinity to the human Smoothened receptor (hSmo). The available quantitative data underscores its specificity for this primary target.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.4 nM | Rat | SAG-induced Granule Cell Proliferation | [2] |
| Kd | 0.3 nM | Human | [3H]this compound Radioligand Binding | [1][2] |
Cross-Reactivity with Other GPCRs
Currently, there is no publicly available experimental data from broad-based screening panels (e.g., radioligand binding assays or functional screens) to definitively assess the cross-reactivity of this compound with other GPCRs. While the existing literature focuses on its on-target effects on the Smoothened receptor, the potential for off-target interactions with other members of the GPCR superfamily has not been reported. For drug development and research applications, the characterization of a compound's selectivity is crucial to ensure that observed effects are attributable to the intended target and to mitigate potential adverse effects.
Experimental Protocols
The following methodologies were employed in the key studies to characterize the interaction of this compound with the Smoothened receptor.
[3H]this compound Radioligand Binding Assay
This assay was utilized to determine the binding affinity (Kd) of this compound to the human Smoothened receptor.
-
Cell Lines: HEK293 cells stably expressing the human Smoothened receptor (HEK-hSmo).
-
Radioligand: [3H]this compound.
-
Procedure:
-
Membranes from HEK-hSmo cells were prepared.
-
Membranes were incubated with increasing concentrations of [3H]this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled Smo antagonist (e.g., 1 µM GDC-0449).
-
The reaction was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Saturation binding data were analyzed using non-linear regression to determine the Kd and Bmax values.
-
Granule Cell Proliferation Assay
This functional assay was used to measure the inhibitory potency (IC50) of this compound on the Hedgehog signaling pathway.
-
Primary Cells: Rat cerebellar granule cells.
-
Stimulus: Smoothened agonist (SAG).
-
Procedure:
-
Primary cultures of rat cerebellar granule cells were established.
-
Cells were treated with a fixed concentration of SAG to induce proliferation via Hh pathway activation.
-
Increasing concentrations of this compound were added to the cells.
-
Cell proliferation was measured by [3H]thymidine incorporation.
-
The concentration of this compound that inhibited 50% of the SAG-induced proliferation (IC50) was determined by analyzing the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hedgehog signaling pathway targeted by this compound and the general workflow of a radioligand binding assay used to characterize its affinity.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.
Caption: General workflow for a radioligand binding assay to determine binding affinity (Kd).
References
- 1. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Mrt-92
For Research Use Only. Not for human or veterinary use.
This document provides a comprehensive guide for the proper disposal of Mrt-92, a potent and selective Smoothened (Smo) receptor inhibitor. Given the absence of specific public disposal information for this compound, this procedure outlines a general methodology for the safe handling and disposal of research chemicals in accordance with standard laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) if available. In its absence, treat the compound as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety glasses.
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For solid spills, gently sweep or scoop the material into a designated waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. Clean the spill area thoroughly.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization
Experimental Protocol for Waste Characterization (if necessary and can be done safely):
-
Ignitability: Assess if the waste has a flash point below 60°C (140°F).[2] For a novel compound like this compound, assume it may be flammable, especially if dissolved in a flammable solvent.
-
Corrosivity: Measure the pH of aqueous waste solutions. A pH less than or equal to 2, or greater than or equal to 12.5, indicates corrosivity.
-
Reactivity: Determine if the waste is unstable, reacts violently with water, or generates toxic gases when mixed with water.
-
Toxicity: Assume the compound is toxic. The P-list and U-list from the EPA provide classifications for acutely and generally toxic chemicals, respectively.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, compatible, and sealed hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container.
Step 3: Container Labeling
All waste containers must be accurately and clearly labeled.
-
Use a "Hazardous Waste" label.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol"). Avoid using abbreviations or chemical formulas.
-
The approximate concentration or percentage of each component.
-
The associated hazards (e.g., Flammable, Toxic).
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Keep waste containers closed at all times, except when adding waste.
-
Ensure secondary containment is used to prevent spills.
-
Store incompatible waste streams separately. For example, keep acids away from bases and oxidizers away from flammable materials.
Step 5: Disposal Request
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data for General Chemical Waste
The following table summarizes key quantitative parameters for the classification and handling of hazardous chemical waste, based on EPA regulations.
| Parameter | Guideline | Hazard Classification |
| Ignitability | Flash Point < 60°C (140°F) | Ignitable (D001) |
| Corrosivity | pH ≤ 2 or pH ≥ 12.5 | Corrosive (D002) |
| Reactivity | Unstable, reacts with water, or generates toxic gases | Reactive (D003) |
| Toxicity | Contains contaminants at concentrations above regulatory limits | Toxic (D004 - D043) |
| Acute Hazardous Waste (P-list) | Accumulation Limit: 1 quart | Acutely Hazardous |
| General Hazardous Waste | Accumulation Limit: 55 gallons | Hazardous |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Mrt-92: A Guide for Researchers
Absence of specific data for a chemical designated "Mrt-92" in publicly available resources necessitates a risk-based approach to handling. All novel or uncharacterized compounds should be treated as potentially hazardous.[1][2][3] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is based on established laboratory safety principles for managing unknown substances.
Immediate Safety and Handling Protocol
When handling a novel compound like this compound, a thorough risk assessment is the first and most critical step.[4] This involves evaluating potential hazards based on the chemical structure, identifying routes of exposure, and assessing the risks associated with planned experimental procedures.[5][6]
Experimental Protocol: Risk Assessment for Novel Compounds
-
Information Gathering : Compile all available data on this compound, including its chemical structure, known reactive properties, and the process that generated it.[7] This information is crucial for making informed safety decisions.
-
Hazard Identification : Assume this compound is hazardous.[1][7] Consider potential flammability, corrosivity, reactivity, and toxicity based on its chemical class and functional groups.[6]
-
Exposure Route Analysis : Determine the potential routes of exposure, such as inhalation of dust or aerosols, skin contact, or accidental ingestion.[5]
-
Procedural Risk Evaluation : Analyze each step of the planned experiment to identify potential for spills, splashes, or aerosol generation.[4]
-
Control Measure Selection : Based on the assessment, select appropriate engineering controls, personal protective equipment (PPE), and administrative controls.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the risk assessment. For a novel compound of unknown toxicity, a conservative approach is recommended.[8] PPE serves as a crucial last line of defense against chemical exposure.[9][10]
| PPE Category | Specification | Purpose |
| Body Protection | Flame-resistant laboratory coat, fully fastened.[9][11] | Protects skin and clothing from splashes and spills.[9] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[11][12] | Protects against splashes, sprays, and airborne particles.[12][13] Safety glasses alone are insufficient for splash hazards.[12] |
| Hand Protection | Double nitrile or neoprene gloves.[12][13] | Prevents skin contact. Check manufacturer data for chemical resistance.[10] For compounds with special hazards, a flexible laminate glove under a heavy-duty outer glove may be necessary.[11] |
| Respiratory Protection | N95 or higher-rated respirator. | Required if handling outside a certified chemical fume hood to prevent inhalation.[13] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure all necessary PPE is worn correctly.[13] Verify that the chemical fume hood is functioning properly.[13]
-
Weighing and Solution Preparation :
-
Conduct all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure to minimize aerosol generation.[13]
-
Use a dedicated spatula and close the primary container immediately after dispensing.[13]
-
When solubilizing, add the solvent to the weighed compound slowly to prevent splashing.[13]
-
Securely cap the container before mixing or sonication.[13]
-
Clearly label the resulting solution with the compound ID, concentration, solvent, and date.[13]
-
-
Storage :
Disposal Plan
Treat all waste containing this compound as hazardous waste.[7]
-
Containment :
-
Collect liquid waste in a labeled, sealed, and chemically compatible hazardous waste bottle.[7][13]
-
Dispose of all contaminated materials, such as gloves and pipette tips, in a designated hazardous waste container.[13]
-
Leave at least one inch of headroom in liquid waste containers to allow for expansion.[7]
-
-
Labeling :
-
Storage and Removal :
-
Record Keeping :
-
Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of generation.[7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[8] Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air.[13] Seek medical attention.[13]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Spill : Evacuate the immediate area and alert colleagues and the laboratory supervisor.[13] For small, manageable spills, use an appropriate spill kit while wearing full PPE.[13] For large spills, evacuate the laboratory and contact the institutional safety office.[13]
Caption: Workflow for handling and disposal of novel chemical compounds like this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. twu.edu [twu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
